Product packaging for Lincomycin hydrochloride monohydrate(Cat. No.:CAS No. 7179-49-9)

Lincomycin hydrochloride monohydrate

Cat. No.: B1675470
CAS No.: 7179-49-9
M. Wt: 461.0 g/mol
InChI Key: LFZGYTBWUHCAKF-DCNJEFSFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lincomycin hydrochloride monohydrate is a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis . Its primary research application stems from its mechanism of action: the compound acts as a structural analogue of the 3' end of L-Pro-Met-tRNA and binds to the 23S rRNA of the 50S bacterial ribosomal subunit . This binding inhibits protein synthesis, making it a valuable tool for studying bacterial growth and ribosomal function . The spectrum of activity for lincomycin is primarily against Gram-positive bacteria, including Staphylococcus and Streptococcus species, and some anaerobic bacteria . It also demonstrates activity against certain atypical organisms like Mycoplasma . In veterinary research, lincomycin has been investigated for its effects against infections such as Paenibacillus larvae in honeybees and Mycoplasma hyopneumoniae in pigs . It is important to note that bacterial resistance to lincomycin can occur via methylation of the A2058 residue in the 23S rRNA, a mechanism that also confers resistance to macrolides and streptogramin B (MLSB resistance) . Researchers should handle this compound with care, as its use is associated with severe cutaneous adverse reactions and the potential to precipitate Clostridium difficile -associated diarrhea . This compound is provided with a high purity of >98.0% and is intended for research applications only . This product is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37ClN2O7S B1675470 Lincomycin hydrochloride monohydrate CAS No. 7179-49-9

Properties

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGYTBWUHCAKF-DCNJEFSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-21-2 (Parent)
Record name Lincomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30992444
Record name Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-49-9
Record name Lincomycin hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lincomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-α-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, monohydrochloride, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6T05Z2B68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lincomycin Hydrochloride Monohydrate: A Deep Dive into Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of lincomycin hydrochloride monohydrate, a lincosamide antibiotic. It details its interaction with the bacterial ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is a bacteriostatic antibiotic, primarily effective against Gram-positive and some anaerobic bacteria.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

The key steps in lincomycin's mechanism are:

  • Binding to the 50S Ribosomal Subunit: Lincomycin binds to the large 50S subunit of the bacterial 70S ribosome.[1][2][4][5] This interaction is specific to bacterial ribosomes, which is a key reason for its selective toxicity; it shows little to no effect on mammalian mitochondrial protein synthesis.[6]

  • Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[1][2][7] The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[7]

  • Interference with Peptide Elongation: By binding to the PTC, lincomycin interferes with two crucial sites for tRNA binding: the A-site (aminoacyl) and the P-site (peptidyl).[7][8] This binding sterically hinders the correct positioning of aminoacyl-tRNAs.[9][10]

  • Premature Dissociation of Peptidyl-tRNA: Rather than completely blocking peptide bond formation, lincomycin's primary inhibitory effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[11] This allows for the synthesis of only small peptides before the growing chain prematurely detaches, effectively halting protein production.[11]

  • Blockade of the Ribosomal Exit Tunnel: The binding of lincomycin also partially obstructs the nascent peptide exit tunnel, further contributing to the cessation of protein synthesis.[1]

This multi-faceted interference with the ribosomal machinery prevents the elongation of polypeptide chains, leading to a bacteriostatic effect where bacteria can no longer grow or replicate.[1][10] At higher concentrations, lincomycin may exhibit bactericidal activity.[12][13]

lincomycin_mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 23S_rRNA 23S rRNA Site (A2058, A2059, etc.) A_Site A-Site 23S_rRNA->A_Site Interferes with P_Site P-Site 23S_rRNA->P_Site Interferes with Peptidyl_tRNA_Dissociation Premature Peptidyl-tRNA Dissociation A_Site->Peptidyl_tRNA_Dissociation P_Site->Peptidyl_tRNA_Dissociation Lincomycin Lincomycin Lincomycin->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition Inhibition->Protein_Synthesis Peptidyl_tRNA_Dissociation->Inhibition

Lincomycin's primary mechanism of action on the bacterial ribosome.

Quantitative Data Summary

The efficacy and pharmacokinetic properties of lincomycin are summarized below. These values can vary based on the specific bacterial strain, inoculum size, and patient physiological factors.[13]

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens

Bacterial SpeciesMIC Range (μg/mL)Reference(s)
Staphylococcus aureus0.2 - 32[14]
Streptococcus pneumoniae0.05 - 0.4[14]
Streptococcus pyogenes0.04 - 0.8[14]
Mycoplasma synoviae0.5 - 32[15]
Salmonella enteritidis~1.97[15]
Escherichia coli>512[15]
Pasteurella multocida>512[15]

Table 2: Pharmacokinetic and Protein Binding Parameters

ParameterValueConditionReference(s)
Peak Serum Level (Cmax) ~11.6 µg/mL600 mg Intramuscular (IM) dose[14][16]
~15.9 µg/mL600 mg Intravenous (IV) infusion (2 hours)[14][16]
Biological Half-Life (t½) 5.4 ± 1.0 hoursNormal renal and hepatic function[7][14]
Serum Protein Binding 28% to 86%Concentration-dependent (saturable)[7][17]
Urinary Excretion (600 mg dose) 1.8% to 24.8% (IM), 4.9% to 30.3% (IV)Unchanged drug[7][14]

Experimental Protocols

The mechanism of lincomycin has been elucidated through various in vitro experiments. Below are generalized protocols for key assays.

Ribosome Binding Assay (via Competitive Displacement)

This assay quantifies the affinity of lincomycin for its ribosomal target by measuring its ability to displace a radiolabeled ligand that binds to an overlapping site.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.

  • Radiolabeling: Use a radiolabeled antibiotic known to bind the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.

  • Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.

  • Separation: After incubation to reach equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane, which traps the large ribosome complexes.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the retained radioactivity against the concentration of lincomycin. The concentration of lincomycin that displaces 50% of the bound radioligand (IC₅₀) can be calculated and used to determine the binding affinity (Ki).

binding_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Isolate_Ribosomes Isolate 70S Ribosomes from Bacteria Incubate Incubate Ribosomes + Radioligand + Varying [Lincomycin] Isolate_Ribosomes->Incubate Prepare_Ligands Prepare Radiolabeled Ligand (e.g., [¹⁴C]-Erythromycin) & Unlabeled Lincomycin Prepare_Ligands->Incubate Separate Separate Bound/Unbound Ligand (Vacuum Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate IC₅₀ and Ki Quantify->Calculate

Generalized workflow for a competitive ribosome binding assay.
In Vitro Translation Assay (Cell-Free Protein Synthesis)

This assay directly measures the inhibitory effect of lincomycin on the synthesis of a reporter protein in a reconstituted system.

Methodology:

  • System Preparation: Prepare or obtain a cell-free transcription-translation system (e.g., from E. coli S30 extract). This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and cofactors.

  • Template Addition: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) to the system.

  • Inhibitor Addition: Add varying concentrations of this compound to a series of reaction tubes containing the cell-free system and DNA template. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

  • Quantify Protein Synthesis: Stop the reaction and measure the amount of reporter protein produced. For luciferase, this involves adding a substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.

  • Data Analysis: Plot the reporter signal against the lincomycin concentration to determine the IC₅₀, the concentration that inhibits protein synthesis by 50%.

Minimum Inhibitory Concentration (MIC) Determination

This standard microbiological assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of lincomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of lincomycin in which no visible bacterial growth (turbidity) is observed.[18]

Mechanisms of Resistance

Bacterial resistance to lincomycin can emerge through several mechanisms, which may also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[19][20]

  • Target-Site Modification: This is the most common resistance mechanism.[20] It involves the enzymatic modification of the antibiotic's binding site on the 23S rRNA.

    • Methylation: Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes.[10][19] These enzymes add one or two methyl groups to the N6 position of a specific adenine residue (A2058), reducing the binding affinity of lincomycin and other MLSB antibiotics to the ribosome.[1][9][19]

  • Drug Inactivation: Some bacteria produce enzymes that chemically modify and inactivate lincomycin.

    • Nucleotidylation: Lincosamide nucleotidyltransferases, encoded by lnu (or lin) genes, catalyze the adenylylation of a hydroxyl group on the lincomycin molecule, rendering it unable to bind to the ribosome.[19][20]

  • Active Efflux: Certain bacteria possess or acquire genes that code for membrane-bound efflux pumps. These pumps actively transport lincomycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1][12][19]

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Lincomycin_In Lincomycin (Extracellular) Lincomycin_Out Lincomycin (Intracellular) Lincomycin_In->Lincomycin_Out Enters Cell Ribosome 50S Ribosome Lincomycin_Out->Ribosome Binds to Efflux_Pump Active Efflux Pump Lincomycin_Out->Efflux_Pump Drug_Inactivation Drug Inactivation (lnu nucleotidyltransferase) Lincomycin_Out->Drug_Inactivation Substrate for Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Target_Modification Target Modification (erm methylase modifies 23S rRNA at A2058) Target_Modification->Ribosome Prevents Binding Efflux_Pump->Lincomycin_In Pumps Out Inactivated_Lincomycin Inactive Lincomycin Drug_Inactivation->Inactivated_Lincomycin

Key mechanisms of bacterial resistance to lincomycin.

References

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lincomycin Hydrochloride Monohydrate in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). This document consolidates quantitative solubility data, details experimental protocols for solution preparation, and visualizes key processes to support research and development activities.

Quantitative Solubility Data

This compound, a lincosamide antibiotic, exhibits high solubility in both water and DMSO, making it suitable for a wide range of in vitro and cell culture applications.[1][2] The quantitative solubility can vary slightly between suppliers and batches, which is a normal phenomenon.[3][4] The data compiled from various technical datasheets is presented below.

Table 1: Solubility of this compound

SolventReported Solubility (mg/mL)Molar Concentration (mM)Source
Water50 mg/mL108.46 mM[5][6]
Water5 g in 100 mL (50 mg/mL)108.46 mM[2]
DMSO≥ 100 mg/mL≥ 216.92 mM[5][6]
DMSO92 mg/mL199.56 mM[3][4][7]

Note: The molecular weight of this compound is 461.01 g/mol .[3][4] Some sources report solubility for the anhydrous form (Lincomycin HCl, MW: 443.0 g/mol ), which may account for some variations in reported values.[2][8][9]

Experimental Protocols and Methodologies

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocols are based on methodologies cited in technical and research documents.

The following diagram illustrates a generalized workflow for preparing stock solutions of this compound.

G cluster_start cluster_solvent cluster_final start_node Weigh Lincomycin HCl Monohydrate Powder solvent_choice Select Solvent (Water or Anhydrous DMSO) start_node->solvent_choice add_solvent Add Solvent to Powder solvent_choice->add_solvent water_note For Water: Apply sonication if needed to achieve 50 mg/mL add_solvent->water_note dmso_note For DMSO: Use fresh, newly opened DMSO to avoid moisture absorption add_solvent->dmso_note vortex Vortex / Mix to Dissolve add_solvent->vortex sterilize Sterile Filter (0.22 µm) (Especially for aqueous solutions for cell culture) vortex->sterilize store Aliquot and Store Solution sterilize->store storage_conditions Storage: -80°C (6 months) -20°C (1 month) store->storage_conditions

Caption: General experimental workflow for preparing Lincomycin solutions.

  • Preparation: Weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add deionized or cell culture-grade water to achieve a final concentration of 50 mg/mL.

  • Solubilization: If the compound does not dissolve readily, use an ultrasonic bath to facilitate dissolution.[5][6] Heating the solution to 37°C can also aid in solubilization.[6]

  • Sterilization: For applications in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5]

  • Preparation: Weigh the desired amount of this compound powder.

  • Solvent Selection: Use fresh, high-purity, anhydrous (hygroscopic) DMSO. The presence of water in DMSO can significantly reduce the solubility of the compound.[5][7]

  • Dissolution: Add the DMSO to the powder to achieve the target concentration (e.g., 100 mg/mL).

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.[6]

  • Storage: Aliquot the DMSO stock solution and store under the recommended conditions: -20°C for up to one month or -80°C for up to six months.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its antibiotic effect by targeting and inhibiting protein synthesis within bacterial cells.[10][11] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but it can be bactericidal at higher concentrations or against highly susceptible organisms.[2]

The key steps in its mechanism of action are:

  • Binding to Ribosome: Lincomycin binds to the 50S subunit of the bacterial ribosome.[2][10][12]

  • Target Site: The specific binding site is the 23S rRNA component of the 50S subunit, near the peptidyl transferase center.[10][13]

  • Inhibition of Translocation: This binding interferes with the translocation step of protein elongation, effectively blocking the exit tunnel through which nascent polypeptide chains emerge.[10]

  • Cessation of Synthesis: By preventing the elongation of amino acid chains, protein synthesis is halted, which is essential for bacterial growth and replication.[10][14]

The following diagram illustrates this inhibitory pathway.

G cluster_ribosome Bacterial Ribosome cluster_process ribosome_50S 50S Subunit inhibition INHIBITION ribosome_50S->inhibition ribosome_30S 30S Subunit mrna mRNA mrna->ribosome_30S binds translation Translation Initiation elongation Peptide Chain Elongation translation->elongation protein Functional Bacterial Protein elongation->protein lincomycin Lincomycin lincomycin->ribosome_50S Binds to 23S rRNA of 50S subunit inhibition->elongation Blocks Translocation

Caption: Mechanism of action of Lincomycin in bacterial protein synthesis.

References

The Antibacterial Spectrum of Lincomycin Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of Lincomycin hydrochloride monohydrate. The document presents quantitative data on its efficacy, details the experimental protocols for its assessment, and visualizes its mechanism of action and the workflow for susceptibility testing.

Executive Summary

Lincomycin is a lincosamide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria and a range of anaerobic bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide offers a detailed examination of its in vitro activity against a variety of clinically relevant microorganisms, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, it outlines the standardized methodologies for determining antibacterial susceptibility and provides visual representations of the key biological and experimental processes.

Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves the binding of the antibiotic to the 23S rRNA component of the 50S ribosomal subunit. This interaction occurs at or near the peptidyl transferase center, interfering with the transpeptidation and translocation steps of peptide chain elongation. By blocking the exit tunnel of the ribosome, lincomycin prevents the newly synthesized polypeptide chain from emerging, thereby halting protein production and ultimately inhibiting bacterial growth and replication.

cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Inhibits Elongation 30S_subunit 30S Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site Lincomycin Lincomycin Lincomycin->50S_subunit Binds to 23S rRNA

Mechanism of Action of Lincomycin.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) data for a range of bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Bacteria

Lincomycin demonstrates significant activity against a variety of Gram-positive cocci and bacilli.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus0.781.560.2 - 3.2
Streptococcus pyogenes0.040.80.04 - 0.8
Streptococcus pneumoniae0.050.40.05 - 0.4
Viridans group streptococci0.401.050.1 - 2.0
Corynebacterium diphtheriae--0.1 - 1.6

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Anaerobic Bacteria

Lincomycin is also effective against a number of anaerobic bacteria, including both Gram-positive and Gram-negative species.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group4.0>2560.25 - >256
Clostridium perfringens2.08.00.5 - 16
Clostridium difficile8.02562 - >256
Propionibacterium acnes--0.03 - 0.25
Peptostreptococcus spp.0.52.00.1 - 4.0
Gram-Negative Bacteria

Lincomycin generally exhibits poor activity against most Gram-negative aerobic bacteria.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli>128>128>128
Pseudomonas aeruginosa>128>128>128
Klebsiella pneumoniae>128>128>128

Experimental Protocols

The determination of the antibacterial spectrum and MIC values of this compound is performed using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves the serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

4.1.1 Materials

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Bacterial isolates for testing

  • Quality control strains (e.g., Staphylococcus aureus ATCC 29213)

4.1.2 Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.3 Preparation of Antibiotic Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.

  • Perform serial two-fold dilutions of the lincomycin stock solution in CAMHB in the wells of the 96-well microtiter plate. Typically, a volume of 50 µL of CAMHB is added to each well, and then 50 µL of the antibiotic solution is serially transferred, resulting in a range of concentrations.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

4.1.4 Inoculation and Incubation

  • Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4.1.5 Interpretation of Results

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of lincomycin at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC for the quality control strain should fall within the acceptable range as defined by CLSI.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate with Bacterial Suspension Inoculum->Inoculate Antibiotic Prepare Serial Dilutions of Lincomycin in 96-well Plate Antibiotic->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine Determine MIC (Lowest Concentration with no Visible Growth) Read->Determine

Experimental Workflow for MIC Determination.

Conclusion

This compound remains a relevant antibiotic with a well-defined spectrum of activity against Gram-positive and anaerobic bacteria. Its utility in clinical settings is guided by the in vitro susceptibility of the target pathogens. The standardized methodologies outlined in this guide are essential for the accurate determination of its antibacterial efficacy, ensuring its appropriate use in research and drug development. A thorough understanding of its mechanism of action provides a basis for investigating potential resistance mechanisms and developing novel therapeutic strategies.

An In-depth Technical Guide to the Stability of Lincomycin Hydrochloride Monohydrate at Room Temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of lincomycin hydrochloride monohydrate, a critical lincosamide antibiotic. Understanding its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. This document collates and presents key stability data, details experimental methodologies, and visualizes complex processes to support research and development activities.

Solid-State Stability

The solid-state stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life and formulation development. This compound is generally considered stable in its solid form when protected from adverse environmental conditions.

General Stability Profile

This compound is a white or almost white crystalline powder. In the solid state, it is relatively stable when stored in well-closed containers, protected from light and humidity.

Influence of Temperature, Humidity, and Light

While specific quantitative data from long-term and accelerated stability studies on solid this compound under various room temperature, humidity, and light conditions as per ICH guidelines is not extensively published in publicly available literature, general principles of solid-state chemistry and information from related studies suggest the following:

  • Temperature: Elevated temperatures can accelerate solid-state degradation reactions.

  • Humidity: As a monohydrate, the compound's hydration state can be influenced by ambient humidity. High humidity levels may lead to physical changes such as deliquescence and can also accelerate hydrolytic degradation pathways.[1]

  • Light: Photodegradation can occur upon exposure to UV light, potentially leading to the formation of degradation products.[2] Studies on aqueous solutions have shown that lincomycin degrades upon exposure to UV light.[3][4]

It is crucial to conduct formal stability studies following ICH Q1A(R2) guidelines to establish a re-test period for the drug substance.[5][6]

Solution Stability

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Extensive studies have been conducted on its stability in various intravenous (IV) fluids.

Stability in Intravenous Fluids at Room Temperature (25°C)

Lincomycin hydrochloride has been found to be chemically stable in several commonly used intravenous fluids for at least 31 days at 25°C. A study demonstrated that with less than 5% degradation, lincomycin hydrochloride maintains its shelf life in these solutions.[7][8][9]

Intravenous FluidConcentration of LincomycinStability Duration at 25°CDegradation
Sodium Lactate (Hartmann's) Solution600 mg / 100 mL≥ 31 days< 5%
0.9% Sodium Chloride Solution600 mg / 100 mL≥ 31 days< 5%
5% Glucose Solution600 mg / 100 mL≥ 31 days< 5%
10% Glucose Solution600 mg / 100 mL≥ 31 days< 5%

Table 1: Stability of Lincomycin Hydrochloride in Various IV Fluids at 25°C.[7][8][9]

Effect of pH on Solution Stability

The pH of the solution is a critical determinant of lincomycin's stability. The degradation of lincomycin follows first-order kinetics at all tested pH values.[7][8] Studies conducted at an accelerated temperature of 80°C to evaluate the effect of pH have shown that the greatest stability is achieved around pH 4.[7][8][9]

pHCalculated Shelf Life (t₉₀) at 80°C
20.38 days
44.59 days

Table 2: Effect of pH on the Shelf Life of Lincomycin Hydrochloride Solutions at 80°C.[7][8][9]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Lincomycin hydrochloride has been subjected to stress conditions, including acid, base, and oxidation.

Stress Condition (at 60°C)Observation
0.1 M Hydrochloric AcidLess rapid degradation compared to basic conditions.
0.1 M Sodium HydroxideMore rapid degradation than in acidic solution.
3% Hydrogen PeroxideRapid degradation.

Table 3: Summary of Forced Degradation Studies on Lincomycin Hydrochloride in Solution.[7][8]

Degradation Pathways

The degradation of lincomycin can proceed through various pathways, including hydrolysis, oxidation, and photolysis. The primary degradation products are formed through modifications of the lincomycin molecule.

Identified Degradation Products

Several degradation products of lincomycin have been identified using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS).[10][11] The major transformation processes include:

  • Hydroxylation: Occurring at the N-alkyl side chain or the pyrrolidine moiety.

  • Oxidation: The thiomethyl group can be oxidized.

  • Demethylation: Removal of a methyl group.

  • Cleavage of the pyranose ring.

Some of the identified degradation products include N-Demethyl lincomycin.[12]

G Potential Degradation Pathways of Lincomycin Lincomycin Lincomycin Hydroxylation Hydroxylation Lincomycin->Hydroxylation OH radical Oxidation Oxidation Lincomycin->Oxidation Oxidizing agent (e.g., H2O2) Demethylation Demethylation Lincomycin->Demethylation Enzymatic or Chemical RingCleavage Pyranose Ring Cleavage Lincomycin->RingCleavage Hydrolysis HydroxylatedProducts Hydroxylated Products Hydroxylation->HydroxylatedProducts OxidizedProducts Oxidized Products (e.g., Sulfoxide) Oxidation->OxidizedProducts DemethylatedProducts N-Demethyl Lincomycin Demethylation->DemethylatedProducts CleavageProducts Ring Cleavage Products RingCleavage->CleavageProducts

Caption: Potential degradation pathways of lincomycin.

Mechanism of Action: Inhibition of Protein Synthesis

Lincomycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit.[13]

Binding to the Peptidyl Transferase Center

The primary mechanism of action involves the binding of lincomycin to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[13] This binding interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits the formation of peptide bonds, thereby halting protein elongation.

A kinetic analysis of this inhibition suggests a two-step mechanism: an initial competitive binding followed by a slower isomerization to a more tightly bound complex.[14]

G Kinetic Model of Lincomycin Inhibition C Ribosome-tRNA Complex (C) CI Initial Complex (CI) C->CI k4 / k5 (Fast, Competitive) I Lincomycin (I) I->CI C_star_I Isomerized Complex (C*I) CI->C_star_I k6 / k7 (Slow Isomerization) Inhibition Inhibition of Peptide Bond Formation C_star_I->Inhibition

Caption: Kinetic model of lincomycin's inhibition of the ribosome.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Stability-Indicating HPLC Method for Lincomycin Hydrochloride

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying lincomycin hydrochloride in the presence of its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 6.0) and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the lincomycin hydrochloride sample in the mobile phase or a suitable solvent to achieve a known concentration.

  • Forced Degradation Sample Preparation:

    • Acidic: Incubate the drug solution with 0.1 M HCl at 60°C.

    • Basic: Incubate the drug solution with 0.1 M NaOH at 60°C.

    • Oxidative: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Neutralize the acidic and basic samples before injection.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method should demonstrate specificity, with the peak for lincomycin being well-resolved from any degradation product peaks.

G Experimental Workflow for HPLC Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Start Lincomycin HCl Sample Dissolve Dissolve in Mobile Phase Start->Dissolve ForcedDeg Forced Degradation (Acid, Base, Oxidative) Dissolve->ForcedDeg PrepSamples Prepare Analytical Samples ForcedDeg->PrepSamples Inject Inject into HPLC PrepSamples->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Lincomycin and Degradation Products Chromatogram->Quantify Assess Assess Stability Quantify->Assess

Caption: Workflow for HPLC-based stability testing of lincomycin.

Solid-State Stability Testing Protocol (ICH Q1A)

A general protocol for assessing the solid-state stability of this compound according to ICH Q1A guidelines would involve:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and water content.

Conclusion

This compound exhibits good stability in the solid state when properly stored. In solution, its stability is significantly influenced by pH, with optimal stability around pH 4. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. A thorough understanding of these stability characteristics, guided by robust experimental protocols and analytical methods, is essential for the successful development of pharmaceutical formulations containing this compound.

References

Lincomycin hydrochloride monohydrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Lincomycin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, a lincosamide antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder.[1] It is an antibiotic produced by the actinomyces Streptomyces lincolnensis.[2][3] The compound is a hydrated hydrochloride salt of lincomycin.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₈H₃₇ClN₂O₇S[4][5]
Molecular Weight 461.01 g/mol [4][5][6]
Appearance White to almost white crystalline powder[1][7]
Melting Point 147 - 153 °C[8]
Solubility Very soluble in water; Slightly soluble in ethanol (96%); Very slightly soluble in acetone.[7]
pKa (Strongest Basic) 7.97[5]
Water Content (Karl Fischer) 3.5 - 4.5 %[8]

Chemical Structure

Lincomycin is a lincosamide antibiotic that consists of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine.[9] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride[4]

The absolute configuration of this compound has been determined by single-crystal X-ray crystallography. The crystals are orthorhombic, belonging to the space group P2(1)2(1)2.[10]

Mechanism of Action

Lincomycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[11][12] This is achieved through its binding to the 50S ribosomal subunit of the bacterial ribosome.[2][11] By binding to the peptidyl transferase center on the 50S subunit, lincomycin interferes with the translocation step of protein synthesis, thereby halting the elongation of the polypeptide chain.[11]

Lincomycin Lincomycin Bacterial_Cell Bacterial Cell Lincomycin->Bacterial_Cell Enters Inhibition Inhibition Lincomycin->Inhibition Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell->Ribosome_50S Targets Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Inhibition->Protein_Synthesis

Caption: Mechanism of action of Lincomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Spectrophotometric Determination

A simple and accurate UV spectrophotometric method can be used for the quantitative estimation of lincomycin hydrochloride in bulk and pharmaceutical dosage forms.[6]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Distilled water.[6]

  • Procedure:

    • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with distilled water. Further dilute to a concentration of 100 µg/mL with distilled water.[6]

    • Preparation of Calibration Curve: Prepare a series of dilutions in the range of 5-30 µg/mL from the stock solution in 10 mL volumetric flasks using distilled water.[6]

    • Measurement: Measure the absorbance of the prepared solutions at the wavelength of maximum absorbance (λmax), which is 196 nm, using distilled water as a blank.[6]

    • Analysis of Pharmaceutical Formulations: For tablets, weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 250 mg of lincomycin hydrochloride to a 100 mL volumetric flask, dissolve in and make up the volume with distilled water. Filter the solution and make further dilutions to a final concentration of 15 µg/mL. Measure the absorbance at 196 nm.[6]

cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis Stock Prepare 100 µg/mL Stock Solution Dilutions Prepare 5-30 µg/mL Calibration Standards Stock->Dilutions Measure Measure Absorbance at 196 nm Dilutions->Measure Sample Prepare Sample Solution (e.g., from tablets) Sample->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Lincomycin HCl in Sample Calibrate->Quantify

Caption: Workflow for spectrophotometric analysis.

Iodometric Titration

This method allows for the quantitative determination of lincomycin hydrochloride through an oxidation reaction with peroxomonosulfate, followed by iodometric titration.[5]

  • Reagents:

    • 0.008 mol/L Potassium peroxomonosulfate (KHSO₅)

    • 0.2 mol/L Buffer solution (pH 9.2)

    • 0.02 mol/L Sodium hydroxide (NaOH)

    • 1.0 mol/L Sulfuric acid (H₂SO₄)

    • 10% Potassium iodide (KI) solution

    • 0.01 mol/L standard sodium thiosulfate (Na₂S₂O₃) solution

    • 1% Starch solution (indicator)

  • Procedure:

    • Pipette 10.00 mL of a solution containing 1-5 mg of lincomycin hydrochloride into a 100 mL Erlenmeyer flask.[5]

    • Add 5.00 mL of 0.008 mol/L KHSO₅, 5.0 mL of 0.2 mol/L buffer solution (pH 9.2), and 1 mL of 0.02 mol/L NaOH successively with stirring.[5]

    • Allow the reaction to proceed for 6 minutes at room temperature.[5]

    • Acidify the solution by adding 2.0 mL of 1.0 mol/L H₂SO₄, followed by 1 mL of 10% KI solution while stirring.[5]

    • Titrate the liberated iodine with a 0.01 mol/L standard sodium thiosulfate solution, adding 1 mL of starch solution as an indicator near the endpoint.[3]

    • A blank determination should be performed using the same procedure without the analyte.[5]

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. Spectra can be recorded on a suitable NMR spectrometer.[2][13]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Analysis: One- and two-dimensional NMR techniques, including COSY and NOESY, can be employed to assign all proton and carbon signals and to determine the conformation of the molecule in solution.[13]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing approximately 2 mg of the sample with 200 mg of KBr and compressing the mixture.[5]

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Key characteristic peaks include C=C (aromatic) stretching, C-H (aliphatic) stretching, S-CH₃ stretching, C-C (aliphatic) stretching, and C-O-C (ether linkage) stretching.[14]

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

  • Crystallization: Crystals of this compound can be grown from aqueous solutions.[10]

  • Data Collection: Collect diffraction data using a suitable X-ray diffractometer.

  • Structure Solution and Refinement: The structure is solved and refined to determine bond lengths, bond angles, and the absolute configuration of the molecule. The crystal structure reveals that the molecule consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry.[10]

References

The Genesis of a Potent Antibiotic: A Technical Guide to the Origin and Synthesis of Lincomycin from Streptomyces lincolnensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic, has been a stalwart in the treatment of severe anaerobic and Gram-positive bacterial infections since its discovery. Produced by the soil actinomycete Streptomyces lincolnensis, its unique structure and mechanism of action have prompted extensive research into its biosynthesis and opportunities for yield improvement. This technical guide provides an in-depth exploration of the origins of Streptomyces lincolnensis, a detailed elucidation of the genetic and enzymatic pathways responsible for lincomycin synthesis, comprehensive experimental protocols for its cultivation and purification, and a summary of quantitative data to inform production optimization strategies.

Origin and Discovery of Streptomyces lincolnensis

Streptomyces lincolnensis was first isolated from a soil sample collected in Lincoln, Nebraska, USA. This discovery was part of the extensive soil screening programs of the mid-20th century aimed at identifying novel antibiotic-producing microorganisms. As a member of the genus Streptomyces, it is a Gram-positive, filamentous bacterium characterized by its complex life cycle, involving the formation of a mycelial network and spore production. The type strain, NRRL 2936 (also known as ATCC 25466), is the progenitor of many industrial production strains. Through decades of classical mutagenesis and screening, high-yield strains have been developed, with some producing significantly more lincomycin than the original wild-type. For instance, the high-yield strain S. lincolnensis B48 can produce up to 2.5 g/L of lincomycin, a nearly 30-fold increase compared to the 87.3 mg/L produced by the wild-type strain NRRL 2936[1].

The Lincomycin Biosynthetic Pathway

The biosynthesis of lincomycin is a complex process orchestrated by a dedicated gene cluster, designated 'lmb'. The pathway is bifurcated, leading to the independent synthesis of two precursor molecules: an amino acid, 4-propyl-L-proline (PPL), and an amino sugar, methylthiolincosamide (MTL). These two moieties are subsequently condensed to form N-demethyllincomycin, which then undergoes a final methylation step to yield the active antibiotic, lincomycin A.

Biosynthesis of 4-propyl-L-proline (PPL)

The synthesis of PPL commences with the common amino acid L-tyrosine. A series of enzymatic modifications, catalyzed by proteins encoded by the lmb gene cluster, transforms L-tyrosine into the specialized PPL precursor.

The key enzymes and their functions in this sub-pathway are:

  • LmbB2: A tyrosine hydroxylase that converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3]

  • LmbB1: An L-DOPA extradiol-cleaving 2,3-dioxygenase that acts on L-DOPA.[2]

  • LmbW: A methyltransferase.

  • LmbA: A putative γ-glutamyltransferase thought to be involved in the cleavage of a C-C bond.

  • LmbX and LmbY: Additional enzymes required for the formation of the propylproline ring.

Biosynthesis of Methylthiolincosamide (MTL)

The biosynthesis of the unique eight-carbon amino sugar MTL is a multi-step process that begins with intermediates from primary metabolism, namely fructose-6-phosphate and glucose-1-phosphate. The key steps involve the formation of an octose, followed by a series of modifications including amination, methylation, and the incorporation of a sulfur atom.

Condensation and Final Modification

The PPL and MTL precursors are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. The resulting intermediate, N-demethyllincomycin, is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase LmbJ to produce the final product, lincomycin A.

Diagram of the Lincomycin Biosynthetic Pathway:

Lincomycin_Biosynthesis cluster_PPL PPL Biosynthesis cluster_MTL MTL Biosynthesis cluster_Final Final Assembly Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA LmbB2 PPL_intermediates Intermediates DOPA->PPL_intermediates LmbB1, LmbW, LmbA PPL 4-Propyl-L-proline (PPL) PPL_intermediates->PPL LmbX, LmbY Condensation Condensation PPL->Condensation Pentose_P Pentose-P Pathway Intermediates Octose_P Octose-P Pentose_P->Octose_P MTL_intermediates Sugar Intermediates Octose_P->MTL_intermediates lmb genes MTL Methylthiolincosamide (MTL) MTL_intermediates->MTL MTL->Condensation NDL N-demethyllincomycin Condensation->NDL Lincomycin Lincomycin A NDL->Lincomycin LmbJ (Methylation)

Caption: Overview of the bifurcated lincomycin biosynthetic pathway.

Regulation of Lincomycin Production

The production of lincomycin is tightly regulated at the transcriptional level by a network of regulatory proteins. These regulators can act as either activators or repressors of the lmb biosynthetic genes, responding to various intracellular and environmental signals. Understanding these regulatory networks is crucial for the rational design of high-producing strains.

Diagram of Key Transcriptional Regulators:

Lincomycin_Regulation LmbU LmbU lmb_genes lmb Biosynthetic Genes LmbU->lmb_genes activates Lincomycin Lincomycin Production lmb_genes->Lincomycin SLCG_4846 SLCG_4846 (Lrp-type) SLCG_4846->lmb_genes inhibits SLCG_2919 SLCG_2919 SLCG_4846->SLCG_2919 indirectly controls SLCG_2919->lmb_genes inhibits

Caption: Simplified regulatory network of lincomycin biosynthesis.

Quantitative Data on Lincomycin Production

The yield of lincomycin is highly dependent on the strain, fermentation medium composition, and culture conditions. The following tables summarize key quantitative data from various studies to provide a baseline for production and optimization efforts.

Table 1: Lincomycin Production in Different S. lincolnensis Strains

StrainLincomycin Titer (mg/L)Reference
NRRL 2936 (Wild-type)62.0 ± 2.9[4]
NRRL 2936 (Wild-type)87.3[1]
B48 (High-yield mutant)2500[1]
pro10-20 (Mutant)~110% of wild-type[5]
D201 (Exconjugant)94.8 ± 3.6[4]
D202 (Exconjugant)85.7 ± 3.4[4]
M-40-18 (EMS mutant)~246% of wild-type[6]

Table 2: Optimization of Fermentation Medium for Lincomycin Production

Medium ComponentConcentrationResulting Lincomycin Titer (mg/L)Reference
Un-optimized Medium -3585[7]
Optimized Medium Soybean powder, corn steep liquor, glucose4600[7]
Malt extract0.5 g/L1345[8]
Dextrin10 g/L1345[8]
Soluble starch30 g/L1345[8]
(NH₄)₂SO₄2.0 g/L1345[8]
Optimized Seed Medium (in 15-L fermenter) -6560[9]
Calcium Gluconate Feeding 0.0638 g/L/h (continuous)9160[10]

Table 3: Influence of Precursor Supplementation on Lincomycin Yield

Supplemented PrecursorConcentrationIncrease in Lincomycin ProductionReference
L-proline0.05 g/L (at 60h)23%[5]
L-tyrosine0.005 g/L10%[5]
L-alanine0.1 g/L13%[5]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces lincolnensis, and the extraction, purification, and quantification of lincomycin.

Cultivation of Streptomyces lincolnensis

Diagram of the General Experimental Workflow:

Experimental_Workflow cluster_culture Cultivation cluster_dsp Downstream Processing cluster_analysis Analysis Spore_Stock Spore Stock Preparation Seed_Culture Seed Culture Inoculation Spore_Stock->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest & Biomass Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Column Chromatography Extraction->Purification Quantification HPLC Quantification Purification->Quantification Final_Product Crystallization Quantification->Final_Product

Caption: A generalized workflow for lincomycin production and analysis.

Protocol 5.1.1: Spore Stock Preparation

  • Streak S. lincolnensis on a suitable sporulation agar medium (e.g., MS agar) and incubate at 28-30°C for 7-10 days until confluent growth and sporulation are observed.

  • Aseptically add 5 mL of sterile 20% glycerol solution to the surface of the plate.

  • Gently scrape the surface with a sterile loop or spreader to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Vortex vigorously to break up mycelial fragments.

  • Filter the suspension through sterile cotton wool to remove remaining mycelial debris.

  • Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.

Protocol 5.1.2: Seed Culture Development

  • Aseptically inoculate 50 mL of seed medium in a 250 mL baffled flask with the spore stock.

  • Seed Medium Composition (example): Glucose 30 g/L, Na₂-Citrate·2H₂O 3.4 g/L, NH₄NO₃ 2.5 g/L, K₂HPO₄ 5.0 g/L, MgSO₄·7H₂O 1 g/L, ZnSO₄·7H₂O 1 mg/L, FeSO₄·7H₂O 1 mg/L, and NaCl 0.5 g/L. Adjust pH to 7.0-7.2.

  • Incubate at 28°C on a rotary shaker at 180-250 rpm for 48-72 hours.

Protocol 5.1.3: Production Fermentation

  • Inoculate the production medium with 2-5% (v/v) of the seed culture.

  • Production Medium Composition (example for high yield): Soluble starch 20 g/L, Glucose 10 g/L, Corn steep liquor 30 g/L, Soya flour 1 g/L, (NH₄)₂SO₄ 1.5 g/L, and CaCO₃ 4 g/L. Adjust pH to 7.2.[1]

  • Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 7-10 days. Monitor pH and nutrient levels throughout the fermentation.

Extraction and Purification of Lincomycin

Protocol 5.2.1: Broth Clarification

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to acidic conditions (pH 2-3) to precipitate proteins and other impurities.

  • Remove the precipitate by centrifugation or filtration.

Protocol 5.2.2: Solvent Extraction

  • Adjust the pH of the clarified broth to alkaline conditions (pH 9-10).

  • Extract the lincomycin into an organic solvent such as n-butanol or isoamyl acetate.

  • Separate the organic phase containing lincomycin.

  • Back-extract the lincomycin from the organic phase into an acidic aqueous solution (e.g., dilute HCl).

Protocol 5.2.3: Column Chromatography Purification

  • Apply the acidic extract to a cation-exchange resin column.

  • Wash the column with deionized water to remove impurities.

  • Elute the lincomycin from the column using an alkaline solution (e.g., dilute NaOH or NH₄OH).

  • Alternatively, for high purity, reverse-phase chromatography (e.g., C18 silica gel) can be employed, eluting with a methanol/water or acetonitrile/water gradient.

Protocol 5.2.4: Crystallization

  • Concentrate the purified lincomycin solution under vacuum.

  • Induce crystallization by adding a suitable anti-solvent, such as acetone.

  • Collect the lincomycin hydrochloride crystals by filtration and dry under vacuum.

Quantification of Lincomycin by HPLC

Protocol 5.3.1: Sample Preparation

  • Dilute the fermentation broth or purified samples with the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Protocol 5.3.2: HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5-3.0). A common ratio is in the range of 20-40% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration based on a standard curve prepared with pure lincomycin hydrochloride.

Conclusion

The study of lincomycin synthesis by Streptomyces lincolnensis offers a compelling example of microbial secondary metabolism and its industrial application. A thorough understanding of the biosynthetic pathway, its intricate regulatory networks, and optimized fermentation and purification protocols are paramount for enhancing production efficiency. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals seeking to innovate in the field of antibiotic development and production, paving the way for improved yields and the potential for bioengineering novel lincosamide derivatives.

References

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Properties and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical appearance, chemical properties, and formulation aspects of Lincomycin Hydrochloride Monohydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis.[1][2][3] It is known to be stable in its dry, crystalline state.[4][5]

1.1 Physical Appearance

This compound is consistently described as a white or nearly white crystalline powder.[3][4][6] Some sources may also refer to it as an amorphous solid.[5] It may have a faint mercaptan-like odor and a bitter taste.[5]

PropertyDescriptionCitations
Physical State Solid, crystalline powder[3][4][6]
Color White to almost white[4][6]
Odor Odorless or with a slight mercaptan-like odor[5]

1.2 Physicochemical Data

The key physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and pharmacokinetic profile.

PropertyValueCitations
Molecular Formula C₁₈H₃₄N₂O₆S·HCl·H₂O[7][8][9]
Molecular Weight 461.01 g/mol [4][7][10]
Melting Point 151 - 157 °C[4][9]
Specific Optical Rotation +134° to +139° (c=1, H₂O)[9]
Water Content 3.7% to 4.5%
pKa 7.6[5]
Solubility Very soluble in water; Slightly soluble in ethanol; Very slightly soluble in acetone.[6]
Soluble in DMSO (approx. 92 mg/mL).[7]

Formulation and Administration

This compound is formulated for various routes of administration, primarily for treating serious infections caused by susceptible strains of Gram-positive bacteria like streptococci, pneumococci, and staphylococci.[11] Its use is often reserved for patients with penicillin allergies.[11]

2.1 Dosage Forms

The most common formulations are parenteral, designed for intramuscular (IM) or intravenous (IV) administration.[12][13] Oral powder formulations also exist.[12]

  • Injectable Solution: Typically available at a concentration of 300 mg/mL.[11][12][13] For IV administration, the solution must be diluted.[11] A common diluent is a 100 mL appropriate solution, with the infusion lasting at least one hour.[11]

  • Common Excipients: Injectable formulations may contain preservatives such as benzyl alcohol (9.45 mg/mL).[11]

2.2 Administration and Dosage

  • Intramuscular (IM): For adults with serious infections, a typical dose is 600 mg every 12 to 24 hours.[13]

  • Intravenous (IV): For serious infections in adults, doses range from 600 mg to 1 gram every 8 to 12 hours.[11][13] In life-threatening situations, daily doses can be as high as 8 grams.[11]

Experimental Protocols

While specific experimental reports from the manufacturers are proprietary, the following sections describe standard methodologies for characterizing the key physical properties of a pharmaceutical powder like this compound.

3.1 Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

  • Methodology:

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

3.2 Solubility Assessment

  • Objective: To determine the solubility of the substance in various solvents.

  • Methodology:

    • A known amount of solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

    • Small, accurately weighed portions of this compound are added incrementally.

    • The mixture is agitated vigorously after each addition until the solid is fully dissolved.

    • The process continues until saturation is reached (i.e., solid material no longer dissolves).

    • Solubility is expressed in terms of the amount of solute dissolved in a given volume of solvent (e.g., mg/mL). The terminology "very soluble" or "slightly soluble" corresponds to standard pharmacopeial definitions.[6]

Mechanism of Action

Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[3][14][15] At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal effects.[3] The primary mechanism involves the specific binding to the 50S subunit of the bacterial ribosome.[3][9][14] This action interferes with the peptidyl transferase center, blocking the peptide exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production and bacterial growth.[14]

Caption: Mechanism of action of Lincomycin.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2] This mechanism of action makes it a suitable agent for the selection of bacteria that have been successfully transformed with a plasmid conferring lincomycin resistance. This document provides detailed application notes and protocols for the use of Lincomycin as a selective agent in bacterial cloning experiments, with a focus on Escherichia coli.

The selection of successfully transformed bacteria is a critical step in molecular cloning. While antibiotics like ampicillin and kanamycin are more commonly used, Lincomycin offers an alternative selection marker. Resistance to Lincomycin is typically conferred by the expression of specific resistance genes, such as lnu (lincosamide nucleotidyltransferase), which inactivate the antibiotic.[3][4][5] The concentration of Lincomycin required for effective selection can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid.

Mechanism of Action and Resistance

Lincomycin exerts its bacteriostatic or bactericidal effect by binding to the A-site of the 23S ribosomal RNA within the 50S ribosomal subunit. This binding interferes with peptidyl transferase activity, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[1][2]

Bacterial resistance to Lincomycin is primarily achieved through enzymatic modification of the antibiotic. Genes such as lnu(A), lnu(C), and lnu(D) encode for lincosamide nucleotidyltransferases.[3][4][5] These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it unable to bind to the ribosome. The level of resistance, and therefore the required concentration of Lincomycin for selection, can depend on the specific lnu gene present on the cloning vector.

Data Presentation: Recommended Lincomycin Concentrations

The optimal concentration of Lincomycin for bacterial selection should be determined empirically. However, based on available literature, the following concentrations can be used as a starting point for optimization.

Bacterial StrainResistance GeneRecommended Concentration (µg/mL)Notes
Escherichia coli (general use)-100 - 200A general starting range for initial experiments.
Escherichia coli BL21Hybrid linR200Effective for selecting cells with this specific resistance gene.[6]
Escherichia coli AG100Alnu(D)Not specified, but conferred resistanceThe study focused on the gene rather than optimizing the selection concentration.[3][4]
General Cell Culture-100Used for the prevention of bacterial contamination.

Note: The Minimum Inhibitory Concentration (MIC) of Lincomycin for wild-type E. coli strains can vary. For instance, the MIC for E. coli BL21 has been reported to be 200 µg/mL.[6] Therefore, a concentration above this value is recommended for effective selection of resistant colonies.

Experimental Protocols

Protocol 1: Preparation of Lincomycin Stock Solution

Materials:

  • Lincomycin hydrochloride powder

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh out the appropriate amount of Lincomycin hydrochloride powder. For example, for 10 mL of stock solution, weigh 500 mg of Lincomycin hydrochloride.

  • Dissolution: In a sterile conical tube, add the weighed Lincomycin hydrochloride powder. Add a portion of the sterile, deionized water (e.g., 8 mL for a final volume of 10 mL) and vortex until the powder is completely dissolved.

  • Adjust final volume: Add sterile, deionized water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Sterilize the Lincomycin stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C. Lincomycin solutions are stable for several months when stored frozen.

Protocol 2: Preparation of Lincomycin Selection Plates

Materials:

  • Luria-Bertani (LB) agar

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50-55°C

  • Lincomycin stock solution (e.g., 50 mg/mL)

Procedure:

  • Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.

  • Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.

  • Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.

  • Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile Lincomycin stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 50 mg/mL stock solution, add 3 mL of the stock solution to 1 liter of LB agar (1:1000 dilution of a 50 mg/mL stock gives 50 µg/mL, so for 150 µg/mL, use 3 mL).

  • Mixing and Pouring: Gently swirl the flask to ensure the Lincomycin is evenly distributed throughout the agar. Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and dehydration. The plates should be used within 1-2 weeks for optimal performance.

Protocol 3: Selection of Transformed Bacteria

Materials:

  • Competent E. coli cells (e.g., DH5α)

  • Ligation reaction mixture (containing the plasmid with the Lincomycin resistance gene)

  • SOC or LB medium (pre-warmed to 37°C)

  • Lincomycin selection plates (prepared as in Protocol 2)

  • Incubator at 37°C

Procedure:

  • Transformation: Perform the transformation of competent E. coli cells with the ligation mixture according to a standard heat shock or electroporation protocol.[7][8]

  • Recovery: After the transformation procedure, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period allows the cells to express the antibiotic resistance gene.

  • Plating: Plate 50-200 µL of the cell suspension onto the pre-warmed Lincomycin selection plates. Spreading different volumes can help in obtaining well-isolated colonies.

  • Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.

  • Colony Selection: After incubation, colonies should be visible on the plates. Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep).

Mandatory Visualizations

Bacterial_Selection_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_analysis Analysis Stock_Solution Prepare Lincomycin Stock Solution (50 mg/mL) Agar_Plates Prepare LB Agar Plates with Lincomycin (e.g., 150 µg/mL) Transformation Transform Competent E. coli with Plasmid Recovery Recover Cells in Antibiotic-Free Medium Transformation->Recovery 1h at 37°C Plating Plate Cells on Lincomycin Selection Plates Recovery->Plating Incubation Incubate Plates (16-24h at 37°C) Plating->Incubation Colony_Picking Pick Resistant Colonies Incubation->Colony_Picking

Caption: Workflow for bacterial selection using Lincomycin.

Signaling_Pathway cluster_resistance Resistance Mechanism Lincomycin Lincomycin Ribosome 50S Ribosomal Subunit Lincomycin->Ribosome Binds to 23S rRNA Inactive_Lincomycin Inactive Lincomycin Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Lnu_Gene lnu Resistance Gene (on plasmid) Lnu_Enzyme Lincosamide Nucleotidyltransferase Lnu_Gene->Lnu_Enzyme Expresses Lnu_Enzyme->Lincomycin Inactivates by Nucleotidylation

Caption: Mechanism of action of Lincomycin and resistance.

Troubleshooting

  • No Colonies: If no colonies appear on the selection plates, consider the following:

    • Transformation efficiency: Ensure that your competent cells have a high transformation efficiency. Perform a positive control transformation with a known plasmid.

    • Antibiotic concentration: The Lincomycin concentration may be too high. Try a lower concentration or perform a titration to determine the optimal concentration for your specific plasmid and strain.

    • Recovery time: Ensure an adequate recovery period after transformation to allow for the expression of the resistance gene.

  • Satellite Colonies: The appearance of small colonies surrounding a larger, true colony can be an issue.[9][10]

    • Antibiotic degradation: Lincomycin, like other antibiotics, can degrade over time, especially with prolonged incubation. Avoid incubating plates for longer than 24 hours.[1]

    • Antibiotic concentration: A low concentration of Lincomycin may not be sufficient to kill all non-transformed cells, leading to the growth of satellite colonies.[9] Consider increasing the Lincomycin concentration.

    • Fresh plates: Use freshly prepared selection plates for the best results.

  • Lawn of Growth: A lawn of bacterial growth indicates that the selection is not effective.

    • Antibiotic concentration: The Lincomycin concentration is likely too low.[1]

    • Antibiotic stock: The Lincomycin stock solution may have lost its activity. Prepare a fresh stock solution.

Conclusion

Lincomycin can be an effective selective agent for bacterial cloning when used at an appropriate concentration. It is recommended to empirically determine the optimal concentration for your specific bacterial strain and plasmid construct. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully utilize Lincomycin for the selection of transformed bacteria in their cloning workflows.

References

Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Lincomycin hydrochloride monohydrate, a lincosamide antibiotic, as a contaminant control agent in mammalian cell culture media.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces lincolnensis. It is effective against most Gram-positive bacteria by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1] Due to its specific mechanism of action, which targets prokaryotic ribosomes, Lincomycin exhibits minimal effects on mammalian mitochondrial protein synthesis at standard working concentrations, making it a suitable option for routine prevention of bacterial contamination in mammalian cell cultures.

Data Presentation

Cell LineAbbreviationOrganismTissue of OriginMorphologyIC50 of Lincomycin (µg/mL)
HeLa-HumanCervixEpithelialUser-determined
HEK-293-HumanKidneyEpithelialUser-determined
CHO-K1-HamsterOvaryEpithelialUser-determined
Vero-MonkeyKidneyEpithelialUser-determined
HepG2-HumanLiverEpithelialUser-determined
A549-HumanLungEpithelialUser-determined
MCF-7-HumanBreastEpithelialUser-determined
PC-3-HumanProstateEpithelialUser-determined
3T3-MouseEmbryoFibroblastUser-determined

Users should experimentally determine the IC50 values for their specific cell lines using the provided cytotoxicity assay protocol.

Recommended Working Concentration for Contamination Control:

Based on manufacturer recommendations, a general working concentration of 100 mg/L (100 µg/mL) of this compound can be used in mammalian cell culture media to prevent Gram-positive bacterial contamination.[1] However, it is highly recommended to validate the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized, and purified water (cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, cell culture grade water to a recommended stock solution concentration of 10 mg/mL. Lincomycin hydrochloride is readily soluble in water.[1]

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to one year) or at 2-8°C for short-term use (up to one month).[2]

Protocol for Determining the Optimal (Non-Cytotoxic) Working Concentration (Kill Curve)

This protocol helps determine the minimum concentration of Lincomycin that is effective against potential contaminants while having the least impact on the viability of the mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL)

  • Sterile multi-well plates (24- or 96-well)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the mammalian cells in a multi-well plate at their normal seeding density and allow them to adhere overnight.

  • Prepare a series of dilutions of the Lincomycin stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µg/mL).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Lincomycin. Include a "no antibiotic" control.

  • Incubate the plate under standard conditions (37°C, 5% CO2).

  • Observe the cells daily for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, debris).

  • After a period equivalent to 2-3 passages (typically 5-7 days), assess cell viability in each well using a cell counting method with trypan blue exclusion or a viability assay such as MTT or MTS.

  • The optimal working concentration is the highest concentration of Lincomycin that does not significantly reduce cell viability or alter cell morphology compared to the control group.

Protocol for Assessing Cytotoxicity using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of Lincomycin in complete medium and add them to the wells (100 µL per well) to achieve the desired final concentrations. Include a "no antibiotic" control.

  • Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and the experimental design.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Protocol for Evaluating Efficacy Against Bacterial Contamination

This protocol is designed to test the effectiveness of Lincomycin in preventing or eliminating bacterial contamination in a cell culture.

Materials:

  • Mammalian cell culture intentionally or suspected to be contaminated with Gram-positive bacteria.

  • Complete cell culture medium.

  • This compound stock solution (10 mg/mL).

  • Sterile culture flasks or plates.

  • Microscope.

  • Bacterial culture plates (e.g., Tryptic Soy Agar) for confirmation.

Protocol:

  • Isolate the contaminated cell culture to prevent cross-contamination.

  • Prepare two flasks of the contaminated cell culture. To one flask, add Lincomycin at the predetermined optimal working concentration (e.g., 100 µg/mL). The second flask will serve as the untreated control.

  • Incubate both flasks under standard cell culture conditions.

  • Observe the cultures daily under a microscope for signs of bacterial contamination (e.g., turbidity, changes in medium color, visible bacteria).

  • After 3-5 days, take a small aliquot of the culture medium from both flasks and plate it on bacterial culture plates. Incubate the bacterial plates at 37°C for 24-48 hours.

  • Assess the bacterial growth on the plates. The absence of bacterial colonies from the Lincomycin-treated culture indicates its efficacy.

  • Continue to culture the mammalian cells in the Lincomycin-containing medium for at least two passages after the contamination is cleared.

  • It is recommended to then culture the cells in antibiotic-free medium to ensure the contamination has been fully eradicated and to avoid long-term effects of the antibiotic on the cells.

Visualizations

Signaling Pathway of Lincomycin

Lincomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Ribosome 50S Ribosomal Subunit PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase Protein_Elongation Protein Elongation PeptidylTransferase->Protein_Elongation PeptidylTransferase->Protein_Elongation facilitates Protein_Synthesis Protein Synthesis Protein_Elongation->Protein_Synthesis Protein_Elongation->Protein_Synthesis leads to Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth is essential for Lincomycin Lincomycin Lincomycin->PeptidylTransferase Binds to & Inhibits

Caption: Mechanism of action of Lincomycin in inhibiting bacterial protein synthesis.

Experimental Workflow for Determining Optimal Lincomycin Concentration

Optimal_Concentration_Workflow start Start seed_cells Seed Mammalian Cells in Multi-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of Lincomycin seed_cells->prepare_dilutions treat_cells Treat Cells with Lincomycin Dilutions prepare_dilutions->treat_cells incubate Incubate for 5-7 Days treat_cells->incubate assess_viability Assess Cell Viability (e.g., Trypan Blue or MTT) incubate->assess_viability determine_concentration Determine Highest Non-Toxic Concentration assess_viability->determine_concentration end End determine_concentration->end

Caption: Workflow for determining the optimal, non-toxic concentration of Lincomycin.

Logical Relationships in the Use of Lincomycin in Cell Culture

Logical_Relationships cluster_considerations Initial Considerations cluster_actions Actions cluster_outcomes Outcomes cell_line Mammalian Cell Line determine_toxicity Determine Cytotoxicity (IC50) cell_line->determine_toxicity contamination_risk Risk of Gram-Positive Bacterial Contamination determine_efficacy Determine Efficacy vs. Contaminants contamination_risk->determine_efficacy routine_use Routine Use in Culture Media determine_toxicity->routine_use Informs Concentration determine_efficacy->routine_use Confirms Effectiveness healthy_culture Healthy, Uncontaminated Cell Culture routine_use->healthy_culture reliable_data Reliable Experimental Data healthy_culture->reliable_data

Caption: Logical flow for the effective use of Lincomycin in mammalian cell culture.

References

Application Note: Preparation of Lincomycin Hydrochloride Monohydrate Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation of stock and working solutions of Lincomycin hydrochloride monohydrate for both in vitro and in vivo experimental use.

Quantitative Data Summary

This compound is a narrow-spectrum antibiotic of the lincosamide class, primarily effective against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3] Accurate solution preparation is critical for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical and Solubility Data

PropertyValueSource(s)
CAS Number 7179-49-9[2][4]
Molecular Weight 461.01 g/mol [2][4]
Appearance White to off-white crystalline powder[1][3]
Solubility in Water ≥ 50 mg/mL[1][3][5]
Solubility in DMSO 92 mg/mL (199.56 mM)[2][4]
Solubility in PBS 120 mg/mL (260.30 mM)[6]
Solubility in Ethanol (96%) Slightly soluble[1]

Table 2: Storage and Stability of Solutions

FormSolvent/ConditionStorage TemperatureStability DurationSource(s)
Powder N/A-20°C3 years[2]
Stock Solution DMSO or other solvent-80°CUp to 1 year[2][7]
Stock Solution DMSO or other solvent-20°C1 month[2][6][7]
Aqueous Solution Water / IV Fluids37°CUp to 4 days[3]
Aqueous Solution IV Fluids25°C (Room Temp)At least 31 days[8][9]

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[6][7]

Experimental Protocols

2.1. Materials and Equipment

  • This compound powder

  • Sterile, high-purity water (e.g., Water for Injection, Milli-Q, or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL, 50 mL)

  • Sterile serological pipettes and micropipettes with sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (for aqueous solutions)

  • Sterile syringes

2.2. Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., in DMSO)

This protocol is suitable for preparing a concentrated stock that can be diluted for various in vitro assays. DMSO is a common solvent due to the high solubility it affords.[2][4]

  • Pre-dissolution Steps: Bring the this compound powder vial to room temperature before opening to prevent condensation. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the calculated volume of DMSO to the powder to achieve the target concentration (e.g., 92 mg/mL).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation occurs.[6][7]

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to one year.[2][6][7]

2.3. Protocol 2: Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)

This protocol is ideal for direct use in cell culture or other aqueous experimental systems. Lincomycin is readily soluble in water.[3][5]

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile water or PBS to achieve the target concentration (e.g., 50 mg/mL in water or 120 mg/mL in PBS).[5][6]

  • Mixing: Vortex the solution until all the powder is dissolved. The resulting solution should be clear and colorless.[3][5]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.[3][6]

  • Storage: Use the solution fresh or aliquot and store at -20°C for short-term use. For longer-term stability in specific fluids, refer to Table 2.

2.4. Protocol 3: Preparation of a Working Solution for Cell Culture

A common working concentration for antimicrobial use in cell culture is 100 mg/L.[3]

  • Thaw Stock Solution: Thaw an aliquot of your sterile stock solution (from Protocol 2.2 or 2.3).

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the final concentration of 100 mg/L in your cell culture medium.

    • Example: To prepare 100 mL of medium with 100 mg/L Lincomycin from a 50 mg/mL stock:

      • Total mass needed: (100 mg/L) * (0.1 L) = 10 mg

      • Volume of stock needed: (10 mg) / (50 mg/mL) = 0.2 mL = 200 µL

  • Preparation: Under sterile conditions in a biological safety cabinet, add the calculated volume (200 µL in the example) of the stock solution to your 100 mL of cell culture medium.

  • Mixing: Gently swirl the medium to ensure the even distribution of the antibiotic. The medium is now ready for use.

2.5. Protocol 4: Preparation of an In Vivo Formulation (Injectable)

In vivo formulations often require specific co-solvents to ensure solubility and biocompatibility. The following is an example protocol adapted from published methods.[6] It is recommended to prepare this solution fresh on the day of use. [6]

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 2.2.

  • Add Co-solvents Sequentially: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.

  • Final Concentration: This procedure yields a clear solution with a final Lincomycin concentration of ≥2.5 mg/mL.[6]

Workflow Diagrams

The following diagrams illustrate the logical flow for preparing stock and working solutions.

G cluster_0 Step 1: Initial Preparation cluster_1 Step 2: Stock Solution Preparation cluster_2 Step 3: Working Solution Preparation powder Lincomycin HCl Monohydrate Powder weigh Accurately Weigh Powder powder->weigh solvent Select Solvent DMSO Water / PBS weigh->solvent dissolve Add Solvent & Vortex solvent->dissolve sterilize Filter Sterilize (Aqueous Only) dissolve->sterilize if aqueous aliquot Aliquot into Single-Use Tubes dissolve->aliquot if organic sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw invitro Dilute in Cell Culture Medium or Buffer thaw->invitro In Vitro Use invivo Dilute with Co-Solvents (PEG300, Tween-80, Saline) thaw->invivo In Vivo Use

Caption: Workflow for preparing Lincomycin solutions.

G cluster_stock Stock Solution cluster_working Working Solution start Start: Lincomycin Powder weigh Weigh Powder start->weigh dissolve_dmso Dissolve in DMSO (e.g., 92 mg/mL) weigh->dissolve_dmso For organic stock dissolve_pbs Dissolve in Water/PBS (e.g., 50-120 mg/mL) weigh->dissolve_pbs For aqueous stock dilute_invitro Dilute in Medium (e.g., 100 mg/L) dissolve_dmso->dilute_invitro dilute_invivo Prepare with Co-Solvents (e.g., ≥2.5 mg/mL) dissolve_dmso->dilute_invivo filter Filter Sterilize (0.22 µm filter) dissolve_pbs->filter filter->dilute_invitro end_invitro Ready for In Vitro Use dilute_invitro->end_invitro end_invivo Ready for In Vivo Use (Prepare Fresh) dilute_invivo->end_invivo

References

Application Notes and Protocols: Lincomycin Hydrochloride for Contamination Prevention in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin hydrochloride is a lincosamide antibiotic effective against a narrow spectrum of bacteria, primarily Gram-positive organisms.[1][2] Derived from the bacterium Streptomyces lincolnensis, it functions by inhibiting bacterial protein synthesis.[2] This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and translocation during protein synthesis.[2] While its use in clinical settings has been largely superseded by its derivative, clindamycin, Lincomycin hydrochloride remains a valuable tool in cell culture for the prevention of contamination by susceptible bacteria. These application notes provide detailed information and protocols for the effective use of Lincomycin hydrochloride in a research setting.

Mechanism of Action

Lincomycin hydrochloride targets the 50S subunit of bacterial ribosomes, thereby interfering with protein synthesis.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms, although bactericidal effects can be observed at higher concentrations.[3] It is important to note that this mechanism is specific to prokaryotic ribosomes, which accounts for its selective activity against bacteria and generally low cytotoxicity in mammalian cells.

Spectrum of Activity

Lincomycin hydrochloride is primarily effective against Gram-positive bacteria. Its efficacy against common cell culture contaminants is summarized below. It is generally not effective against Gram-negative bacteria, yeast, or fungi.

Table 1: Antimicrobial Spectrum of Lincomycin Hydrochloride Against Common Gram-Positive Cell Culture Contaminants

ContaminantTypical Minimum Inhibitory
Staphylococcus aureus0.2 - 32 µg/mL[1]
Staphylococcus epidermidisSusceptible, though specific MIC ranges are variable.
Bacillus speciesSusceptibility can vary; some species may be resistant.
Micrococcus speciesOften resistant.
Streptococcus species0.04 - 0.8 µg/mL[1]

Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing conditions. It is highly recommended to determine the optimal concentration for your specific application.

Data Presentation

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for Lincomycin hydrochloride against several common Gram-positive bacteria that can be sources of cell culture contamination.

Table 2: Summary of Lincomycin Hydrochloride MIC Values

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus0.2 - 32[1]
Streptococcus pneumoniae0.05 - 0.4[1]
Streptococcus pyogenes0.04 - 0.8[1]
Cytotoxicity Data

Experimental Protocols

Protocol 1: Preparation of Lincomycin Hydrochloride Stock Solution
  • Materials:

    • Lincomycin hydrochloride powder (cell culture grade)

    • Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes or vials for storage

  • Procedure:

    • Weigh the desired amount of Lincomycin hydrochloride powder in a sterile container.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mg/mL). Lincomycin hydrochloride is readily soluble in aqueous solutions.[3]

    • Gently swirl the container until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

    • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration (Kill Curve Assay)

This protocol helps determine the minimum concentration of Lincomycin hydrochloride required to effectively prevent bacterial contamination in your specific cell culture system.

  • Materials:

    • Your mammalian cell line of interest

    • Complete cell culture medium

    • Lincomycin hydrochloride stock solution

    • 96-well cell culture plates

    • A common Gram-positive bacterial contaminant (e.g., Staphylococcus aureus)

    • Incubator (37°C, 5% CO2)

    • Microplate reader (optional, for quantitative assessment)

    • Cell viability assay reagent (e.g., MTT, resazurin)

  • Procedure:

    • Seed your cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.

    • Prepare a serial dilution of the Lincomycin hydrochloride stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL).

    • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of Lincomycin hydrochloride. Include a no-antibiotic control.

    • Intentionally introduce a low, known concentration of the bacterial contaminant to each well.

    • Incubate the plate for 3-7 days, observing daily for signs of bacterial contamination (e.g., turbidity, color change of the medium) and any visible signs of cytotoxicity to your cells.

    • At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay) to determine the lowest concentration of Lincomycin hydrochloride that prevents bacterial growth without significantly affecting your cells.

Protocol 3: Assessment of Cytotoxicity (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lincomycin hydrochloride on your specific mammalian cell line.

  • Materials:

    • Your mammalian cell line of interest

    • Complete cell culture medium

    • Lincomycin hydrochloride stock solution

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

    • Cell viability assay reagent (e.g., MTT, resazurin, or a kit for ATP measurement)

  • Procedure:

    • Seed your cells in a 96-well plate at an appropriate density for the chosen incubation period.

    • Prepare a serial dilution of the Lincomycin hydrochloride stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., starting from a high concentration and performing 2-fold dilutions). Include a no-antibiotic control.

    • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of Lincomycin hydrochloride.

    • Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control.

    • Plot the percentage of cell viability against the logarithm of the Lincomycin hydrochloride concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental_Workflow_Optimal_Concentration cluster_prep Preparation cluster_treatment Treatment & Contamination cluster_incubation Incubation & Observation cluster_analysis Analysis start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells add_antibiotic Add Lincomycin Dilutions to Cells seed_cells->add_antibiotic prep_antibiotic Prepare Serial Dilutions of Lincomycin HCl prep_antibiotic->add_antibiotic add_bacteria Introduce Bacterial Contaminant add_antibiotic->add_bacteria incubate Incubate for 3-7 Days add_bacteria->incubate observe Daily Observation for Contamination & Cytotoxicity incubate->observe assess_viability Assess Cell Viability (e.g., MTT Assay) observe->assess_viability determine_conc Determine Optimal Working Concentration assess_viability->determine_conc end End determine_conc->end Cytotoxicity_Assessment_Workflow cluster_setup Experimental Setup cluster_exposure Drug Exposure cluster_measurement Viability Measurement cluster_data_analysis Data Analysis start_cyto Start seed_cells_cyto Seed Mammalian Cells in 96-well Plate start_cyto->seed_cells_cyto add_antibiotic_cyto Add Lincomycin Dilutions to Cells seed_cells_cyto->add_antibiotic_cyto prep_antibiotic_cyto Prepare Serial Dilutions of Lincomycin HCl prep_antibiotic_cyto->add_antibiotic_cyto incubate_cyto Incubate for 24-72 Hours add_antibiotic_cyto->incubate_cyto viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) incubate_cyto->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_data Plot Viability vs. Log[Concentration] calculate_viability->plot_data calculate_ic50 Determine IC50 Value plot_data->calculate_ic50 end_cyto End calculate_ic50->end_cyto

References

Troubleshooting & Optimization

Technical Support Center: Lincomycin Hydrochloride Monohydrate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lincomycin hydrochloride monohydrate. It focuses on degradation studies in acidic and alkaline media, offering practical advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation patterns of lincomycin hydrochloride in acidic and alkaline conditions?

A1: Lincomycin hydrochloride generally exhibits greater stability in acidic media compared to alkaline media under thermal stress.[1][2][3] Studies have shown that at 60°C, degradation is less rapid in acidic solutions than in basic solutions.[1][2][3] The degradation process typically follows first-order kinetics.[1][2][3]

Q2: At what pH is lincomycin hydrochloride most stable?

A2: Lincomycin hydrochloride demonstrates the highest stability in a slightly acidic environment, specifically around pH 4.[1][2][3] Conversely, its stability significantly decreases at lower pH values, with studies indicating it is least stable at pH 2 when stored at 80°C.[1][2][3]

Q3: What are the known degradation products of lincomycin hydrochloride?

A3: One identified degradation product is lincomycin B.[1][3][4] Chromatographic analysis has shown the appearance of several degradation peaks during forced degradation studies, distinct from the parent lincomycin peak.[1][3] The primary degradation pathways are hydrolysis of the amide linkage and potential modifications to the pyrrolidine ring and the methyl thioether moiety.[][6]

Q4: What analytical techniques are recommended for monitoring lincomycin degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying lincomycin hydrochloride and its degradation products.[7][8][9] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and phosphate buffer mixture.[7][9] Detection is often performed at a low wavelength, such as 210 nm or 220 nm.[2][8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under acidic/alkaline stress. - Insufficient stress conditions (temperature too low, duration too short).- Incorrect concentration of acid/base.- Increase the temperature (e.g., to 60°C or 80°C).- Extend the duration of the study.- Use appropriate concentrations of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M - 1 M NaOH).[1][2][9][10][11]
Complete degradation of lincomycin at the first time point. - Stress conditions are too harsh (temperature too high, high concentration of acid/base).- Reduce the temperature.- Decrease the concentration of the acid or base.- Sample at earlier time points.
Poor separation between lincomycin and its degradation peaks in HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable column.- Optimize the mobile phase by adjusting the acetonitrile/buffer ratio and the pH of the buffer.[8][9]- Ensure the use of a suitable reversed-phase column (e.g., C18).- Consider a gradient elution program if isocratic elution is insufficient.[7][9]
Inconsistent or non-reproducible degradation results. - Fluctuation in temperature during the experiment.- Inaccurate preparation of solutions.- Variability in sample work-up.- Use a calibrated, temperature-controlled water bath or oven.[1][2]- Ensure accurate weighing and dilution for all standards and samples.- Standardize the sample neutralization and dilution procedure before HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Medium

This protocol outlines a typical procedure for studying the degradation of lincomycin hydrochloride in an acidic environment.

  • Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the 0.1 M HCl to achieve a final concentration of 0.6 mg/mL.[1]

  • Stress Condition: Place the sample solution in a controlled temperature water bath at 60°C.[1][2]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

  • Sample Processing: Before analysis, neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Alkaline Medium

This protocol provides a standard method for investigating lincomycin hydrochloride degradation under basic conditions.

  • Preparation of Alkaline Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH).

  • Sample Preparation: Prepare a 0.6 mg/mL solution of this compound in 0.1 M NaOH.[1]

  • Stress Condition: Incubate the sample solution in a water bath maintained at 60°C.[1][2]

  • Sampling: Collect samples at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours). Due to faster degradation in alkaline media, more frequent early sampling may be necessary.

  • Sample Processing: Neutralize the samples with a suitable acid (e.g., 0.1 M HCl) and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Analysis: Quantify the remaining lincomycin and the formed degradation products using a validated HPLC method.

Data Presentation

Table 1: Degradation Kinetics of Lincomycin Hydrochloride at 80°C
pHRate Constant (k)Calculated Shelf-Life (t₉₀)
2.0Not specified0.38 days
3.1Not specifiedNot specified
4.0Not specified4.59 days
6.1Not specifiedNot specified
8.0Not specifiedNot specified

Source: Data compiled from studies on the stability of lincomycin hydrochloride in aqueous solutions.[1][2][3]

Table 2: HPLC Method Parameters for Lincomycin Degradation Studies
ParameterCondition 1Condition 2
Column RP-C18 (250 mm x 4.0 mm, 5 µm)ZORBAX SB-C18 (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6)Acetonitrile and 0.023 M Orthophosphoric Acid (pH 2.3) (33:67 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 210 nm
Reference [7][9][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep_acid Prepare 0.1 M HCl prep_drug Prepare Lincomycin Solution (0.6 mg/mL) prep_acid->prep_drug prep_alkali Prepare 0.1 M NaOH prep_alkali->prep_drug stress_acid Incubate in 0.1 M HCl at 60°C prep_drug->stress_acid stress_alkali Incubate in 0.1 M NaOH at 60°C prep_drug->stress_alkali sampling Withdraw Samples at Time Intervals stress_acid->sampling stress_alkali->sampling neutralize Neutralize & Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Lincomycin & Degradation Products hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for Forced Degradation Study of Lincomycin HCl.

degradation_pathway lincomycin Lincomycin Hydrochloride Monohydrate acid_hydrolysis Acid-Catalyzed Hydrolysis (e.g., 0.1 M HCl, heat) lincomycin->acid_hydrolysis alkaline_hydrolysis Alkaline-Catalyzed Hydrolysis (e.g., 0.1 M NaOH, heat) lincomycin->alkaline_hydrolysis degradation_products Degradation Products (e.g., Lincomycin B, other hydrolytic products) acid_hydrolysis->degradation_products Amide bond cleavage, other reactions alkaline_hydrolysis->degradation_products Amide bond cleavage, other reactions

Caption: General Degradation Pathways of Lincomycin HCl.

References

Technical Support Center: Troubleshooting Lincomycin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Staphylococcus aureus and encountering challenges with lincomycin resistance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of lincomycin resistance in Staphylococcus aureus?

Staphylococcus aureus primarily develops resistance to lincomycin through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and often involves the methylation of the 23S rRNA component of the 50S ribosomal subunit.[1][2] This modification is carried out by enzymes encoded by the erm (erythromycin ribosome methylase) genes, such as ermA and ermC.[2][3] This alteration reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, leading to resistance.[1][2] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[4]

  • Enzymatic Inactivation: S. aureus can produce enzymes that chemically modify and inactivate lincomycin. Lincosamide nucleotidyltransferases, encoded by the lnu (previously lin) genes, such as lnuA, are responsible for this type of resistance.

  • Active Efflux: Some S. aureus strains possess efflux pumps that actively transport lincomycin out of the bacterial cell, preventing it from reaching its ribosomal target. The msrA gene encodes an efflux pump that confers resistance to macrolides and streptogramin B, and while less common for lincosamides, can contribute to reduced susceptibility.

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues in a question-and-answer format.

Antibiotic Susceptibility Testing (AST)

Q2: My lincomycin Minimum Inhibitory Concentration (MIC) results for S. aureus are inconsistent or unexpected. What could be the cause?

Inconsistent or unexpected MIC values can arise from several factors. Here's a systematic approach to troubleshooting:

  • Check Quality Control (QC) Strain: Always test a reference QC strain, such as S. aureus ATCC® 29213™, in parallel with your experimental isolates. The MIC for the QC strain should fall within the expected range. If it doesn't, this indicates a problem with the assay setup.

  • Inoculum Density: An incorrect inoculum size is a frequent source of error. Ensure you are using a 0.5 McFarland standard to standardize your bacterial suspension, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Media and Incubation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution and disk diffusion. The pH of the media should be between 7.2 and 7.4.[5] Incubate plates at 35°C for 16-20 hours (or up to 24 hours for oxacillin/methicillin resistance testing).[6]

  • Antibiotic Preparation: Ensure your lincomycin stock solution is prepared correctly, stored at the appropriate temperature, and has not expired.

  • Inducible Resistance: If your isolate is resistant to erythromycin but appears susceptible to clindamycin (a related lincosamide), you may be observing inducible MLSB resistance. Perform a D-test to confirm this (see Q3).[1][4][7][8]

Troubleshooting Workflow for Unexpected MIC Results

G start Unexpected Lincomycin MIC Result qc_check Is QC strain (e.g., ATCC 29213) within range? start->qc_check inoculum_check Verify inoculum density (0.5 McFarland). qc_check->inoculum_check Yes resolve_assay Resolve assay issues (re-prepare reagents, standardize inoculum). qc_check->resolve_assay No media_check Check media (CAMHB/MHA), pH, and incubation conditions. inoculum_check->media_check antibiotic_check Confirm antibiotic stock concentration and storage. media_check->antibiotic_check d_test Perform D-test for inducible resistance. antibiotic_check->d_test retest Retest isolate. d_test->retest retest->resolve_assay Expected result obtained investigate_mechanism Investigate novel resistance mechanism. retest->investigate_mechanism Still unexpected

Caption: Workflow for troubleshooting unexpected lincomycin MIC results.

Q3: My S. aureus isolate is erythromycin-resistant but clindamycin-susceptible in initial tests. How do I test for inducible resistance?

This phenotype suggests inducible clindamycin resistance, which can lead to clinical failure with clindamycin treatment.[4][8] The D-test is the standard method to detect this.[7][9]

Experimental Protocol: D-test (Disk Approximation Test)

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Inoculate a Mueller-Hinton Agar (MHA) plate evenly with a sterile cotton swab.

  • Disk Placement: Place a 2 µg clindamycin disk and a 15 µg erythromycin disk on the agar surface. The distance between the edges of the disks should be 15-26 mm.

  • Incubation: Incubate the plate at 35°C for 16-18 hours.

  • Interpretation:

    • Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape, indicates inducible resistance.[1][7][8]

    • Negative D-test (Susceptible): A circular zone of inhibition around the clindamycin disk indicates susceptibility.[1][8]

    • Constitutive Resistance: No zone of inhibition around either disk indicates constitutive resistance.[1]

D-Test Interpretation Diagram

G cluster_positive Positive D-Test (Inducible) cluster_negative Negative D-Test (Susceptible) ery_pos Erythromycin (15 µg) cli_pos Clindamycin (2 µg) ery_pos->cli_pos label_pos Flattened zone ('D' shape) ery_neg Erythromycin (15 µg) cli_neg Clindamycin (2 µg) ery_neg->cli_neg label_neg Circular zone

Caption: Visual guide to interpreting D-test results.

Molecular Biology Techniques

Q4: I am unable to amplify erm or lnu genes by PCR from a phenotypically resistant S. aureus isolate. What should I check?

PCR failure can be due to several factors, from DNA extraction to the PCR reaction itself.

  • DNA Extraction: S. aureus has a thick peptidoglycan cell wall that can be difficult to lyse. Ensure your DNA extraction protocol includes a robust lysis step (e.g., using lysostaphin) to efficiently release genomic DNA.

  • Primer Design: Verify that your primers are specific to the target genes (ermA, ermC, lnuA, etc.) and are free of secondary structures or primer-dimer potential.

  • PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can be useful to find the optimal annealing temperature.

  • PCR Inhibitors: Carryover of inhibitors from the DNA extraction process (e.g., ethanol, salts) can inhibit the polymerase. Consider re-purifying your DNA template.

  • Positive Control: Always include a positive control (DNA from a known resistant strain) to ensure the PCR components and conditions are working correctly.

  • Novel Resistance Mechanism: If all troubleshooting steps fail, consider the possibility of a novel or less common resistance mechanism in your isolate.

Troubleshooting Workflow for PCR Failure

G start PCR Failure for Resistance Gene pos_control_check Did the positive control amplify? start->pos_control_check dna_quality_check Check DNA quality and quantity (A260/280). pos_control_check->dna_quality_check Yes pcr_optimization Optimize PCR conditions (annealing temp, extension time). pos_control_check->pcr_optimization No lysis_check Optimize cell lysis (e.g., add lysostaphin). dna_quality_check->lysis_check Poor Quality primer_check Verify primer design and specificity. dna_quality_check->primer_check Good Quality re_extract Re-extract DNA. lysis_check->re_extract primer_check->pcr_optimization re_run_pcr Re-run PCR. pcr_optimization->re_run_pcr re_extract->re_run_pcr success Successful Amplification re_run_pcr->success Success investigate_novel Investigate alternative mechanisms. re_run_pcr->investigate_novel Failure

Caption: A systematic workflow for troubleshooting PCR failures.

Q5: I am having trouble with the genetic manipulation of my clinical S. aureus isolate. Why is transformation efficiency so low?

Many clinical S. aureus isolates are difficult to transform due to potent restriction-modification (R-M) systems that degrade foreign DNA.[10][11][12][13]

  • Restriction-Modification Systems: S. aureus possesses Type I and Type IV R-M systems that recognize and cleave DNA with incorrect methylation patterns (e.g., DNA prepared from E. coli).[11][14]

  • Bypassing R-M Systems:

    • Intermediate Host: Pass your plasmid through a restriction-deficient S. aureus strain, such as RN4220, which will modify the plasmid with the correct methylation pattern before you use it to transform your target clinical strain.[12][14]

    • Modified E. coli Strains: Use an E. coli strain that lacks cytosine methyltransferase (a dcm mutant) to prepare your plasmid. This will help bypass the Type IV restriction system.[11] For bypassing Type I systems, specialized E. coli strains engineered to mimic the adenine methylation profiles of specific S. aureus clonal complexes can be used.[14]

  • Electroporation Conditions: Optimize electroporation parameters such as voltage, capacitance, and resistance. Ensure competent cells are prepared correctly and handled on ice.

Logical Relationship of S. aureus R-M Systems and Transformation

G cluster_ecoli E. coli cluster_saureus S. aureus cluster_solution Solution plasmid_ecoli Plasmid DNA (E. coli methylation) rm_system Restriction-Modification Systems (Type I & IV) plasmid_ecoli->rm_system intermediate_host Intermediate Host (e.g., RN4220) plasmid_ecoli->intermediate_host modified_ecoli Modified E. coli (dcm-) plasmid_ecoli->modified_ecoli degradation DNA Degradation rm_system->degradation low_transformation Low Transformation Efficiency degradation->low_transformation correct_methylation Plasmid with S. aureus Methylation intermediate_host->correct_methylation modified_ecoli->correct_methylation successful_transformation Successful Transformation correct_methylation->successful_transformation

Caption: Overcoming S. aureus R-M barriers for successful transformation.

Data Presentation

Table 1: CLSI Quality Control Ranges for S. aureus ATCC® 29213™

AntibioticMIC (µg/mL) Range
Lincomycin0.25 - 1
Clindamycin0.06 - 0.25
Erythromycin0.25 - 1
Oxacillin0.12 - 0.5
Vancomycin0.5 - 2

Data sourced from CLSI M100 documents. Ranges may be updated; always refer to the latest CLSI guidelines.[15][16][17]

Table 2: Typical Lincomycin MICs for Different Resistance Phenotypes in S. aureus

PhenotypeGenotype (Example)Typical Lincomycin MIC (µg/mL)
SusceptibleNone≤ 2
Inducible MLSB ResistanceermA, ermC≤ 2 (may become ≥ 4 with induction)
Constitutive MLSB ResistanceermA, ermC≥ 4
Enzymatic InactivationlnuA≥ 4

Signaling Pathways and Mechanisms

Diagram: erm-Mediated Ribosomal Methylation

G erm_gene erm gene (e.g., ermA, ermC) erm_protein Erm Methyltransferase erm_gene->erm_protein Transcription & Translation ribosome 50S Ribosomal Subunit (23S rRNA) erm_protein->ribosome Methylates A2058 methylated_ribosome Methylated 50S Ribosome ribosome->methylated_ribosome blocked_synthesis Protein Synthesis Blocked ribosome->blocked_synthesis normal_synthesis Protein Synthesis Continues methylated_ribosome->normal_synthesis lincomycin Lincomycin lincomycin->ribosome Binds lincomycin->methylated_ribosome Binding prevented protein_synthesis Protein Synthesis

Caption: Mechanism of erm-mediated lincomycin resistance.

References

Technical Support Center: Optimizing Lincomycin Hydrochloride Monohydrate for Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lincomycin hydrochloride monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using Lincomycin to inhibit protein synthesis in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a lincosamide antibiotic that primarily inhibits protein synthesis in susceptible bacteria.[1] It achieves this by binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1] This binding interferes with the peptidyl transferase reaction and the translocation process, ultimately leading to the cessation of peptide chain elongation.[1] While its main target is the ribosome, some evidence suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1][2]

Q2: What is the optimal concentration of Lincomycin to use for protein synthesis inhibition?

The optimal concentration of Lincomycin can vary significantly depending on the bacterial species and the experimental system (in vitro vs. in vivo). It is crucial to determine the effective concentration for your specific application. As a starting point, the half-maximal inhibitory concentration (IC50) for protein synthesis in a Staphylococcus aureus in vitro translation system has been determined to be 0.03 ± 0.002 µg/mL .[3] For other bacteria, it is recommended to perform a dose-response experiment to determine the optimal concentration. Sub-inhibitory concentrations may lead to incomplete inhibition or even paradoxical effects, such as the stimulation of secondary metabolite production in some bacteria.[4][5]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water and dimethyl sulfoxide (DMSO). For a stock solution, dissolve the powder in sterile, nuclease-free water or DMSO at a concentration of 10-50 mg/mL. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: Is Lincomycin effective against all types of bacteria?

No, Lincomycin has a relatively narrow spectrum of activity. It is most effective against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and anaerobic bacteria.[2] It is generally not effective against Gram-negative bacteria like Escherichia coli due to the inability of the antibiotic to penetrate the outer membrane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of protein synthesis - Incorrect Lincomycin concentration: The concentration may be too low for the target organism or experimental setup. - Bacterial resistance: The bacterial strain may have intrinsic or acquired resistance to Lincomycin. - Degradation of Lincomycin: Improper storage or handling of the Lincomycin stock solution. Lincomycin is less stable in alkaline conditions and at high temperatures.- Perform a dose-response experiment to determine the optimal inhibitory concentration. - Verify the susceptibility of your bacterial strain to Lincomycin using a standard antibiotic susceptibility test (e.g., disk diffusion or broth microdilution). - Ensure the stock solution is stored correctly at -20°C in aliquots. Prepare fresh working solutions for each experiment. Maintain a slightly acidic to neutral pH in your experimental buffer.
Precipitation observed in culture media - High concentration of Lincomycin: Exceeding the solubility limit in the specific medium. - Interaction with media components: Some components of complex media like Luria-Bertani (LB) or Tryptic Soy Broth (TSB) might interact with Lincomycin, especially at high concentrations or after pH changes.[6]- Prepare a more dilute stock solution or add the stock solution to the media slowly while vortexing. - Test the solubility of Lincomycin in your specific culture medium at the desired concentration before starting the experiment. If precipitation persists, consider using a minimal medium.
Inconsistent or unexpected results - Sub-inhibitory concentrations: Using a concentration of Lincomycin that is below the threshold for complete inhibition can lead to varied and sometimes paradoxical cellular responses. For example, sub-inhibitory concentrations have been shown to induce the production of certain enzymes in E. coli and inhibit virulence factor production in S. aureus.[2][7] - Off-target effects: While the primary target is the ribosome, Lincomycin may have other cellular effects, especially at higher concentrations.- Carefully determine the minimal inhibitory concentration (MIC) and use a concentration that ensures complete inhibition of protein synthesis for your experiments. - Include appropriate controls in your experiment to account for any potential off-target effects.

Data Presentation

Table 1: Inhibitory Concentrations of this compound

Parameter Organism/System Concentration Reference
IC50 (Protein Synthesis)Staphylococcus aureus (in vitro translation system)0.03 ± 0.002 µg/mL[3]

Note: IC50 values can vary between different strains and experimental conditions. It is highly recommended to determine the IC50 for your specific bacterial strain and experimental setup.

Experimental Protocols

Protocol: Determination of Protein Synthesis Inhibition using [³H]-Leucine Incorporation Assay

This protocol provides a method to measure the rate of protein synthesis in bacterial cultures by quantifying the incorporation of radiolabeled leucine in the presence and absence of Lincomycin.

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • This compound stock solution

  • [³H]-Leucine (radiolabeled leucine)

  • Trichloroacetic acid (TCA), 10% (w/v) ice-cold solution

  • Ethanol, 70% (v/v) ice-cold solution

  • Scintillation fluid

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter

  • Liquid culture medium (e.g., TSB or LB)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).

  • Experimental Setup:

    • Prepare a series of culture tubes or a 96-well plate.

    • To each well/tube, add a defined volume of the bacterial culture.

    • Add varying concentrations of this compound to the experimental wells/tubes. Include a no-antibiotic control. It is recommended to test a range of concentrations around the expected IC50 or MIC.

    • Pre-incubate the cultures with Lincomycin for a short period (e.g., 10-15 minutes) at the optimal growth temperature.

  • Radiolabeling:

    • Add a small, defined amount of [³H]-Leucine to each well/tube. A final concentration of 1-5 µCi/mL is a common starting point.

    • Incubate the cultures for a short period (e.g., 15-30 minutes) at the optimal growth temperature with shaking. The incubation time should be within the linear range of incorporation for your bacterial strain.

  • Termination of Incorporation:

    • Stop the incorporation of [³H]-Leucine by adding an equal volume of ice-cold 10% TCA to each well/tube.

    • Incubate on ice for at least 30 minutes to precipitate the proteins.

  • Sample Collection and Washing:

    • Collect the precipitated protein by vacuum filtration through glass fiber filters.

    • Wash the filters twice with ice-cold 10% TCA to remove any unincorporated [³H]-Leucine.

    • Wash the filters once with ice-cold 70% ethanol to remove the TCA.

  • Quantification:

    • Place the dried filters into scintillation vials.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each Lincomycin concentration relative to the no-antibiotic control.

    • Plot the percentage of inhibition against the Lincomycin concentration to determine the IC50 value.

Visualizations

Protein_Synthesis_Inhibition_Pathway cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Chain Growing Polypeptide Chain 50S_Subunit->Protein_Chain Peptidyl Transfer Inhibition Protein Synthesis Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit Binds to A-site Lincomycin Lincomycin HCl Monohydrate Lincomycin->50S_Subunit Binds to Peptidyl Transferase Center Protein_Chain->Inhibition

Caption: Mechanism of protein synthesis inhibition by Lincomycin.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Culture 1. Grow Bacterial Culture (Mid-log phase) Lincomycin_Prep 2. Prepare Lincomycin Concentrations Incubation 3. Pre-incubate Culture with Lincomycin Lincomycin_Prep->Incubation Labeling 4. Add [3H]-Leucine Incubation->Labeling Incubate_Label 5. Incubate for Radiolabeling Labeling->Incubate_Label Termination 6. Stop Reaction (Ice-cold TCA) Incubate_Label->Termination Filtration 7. Vacuum Filtration Termination->Filtration Washing 8. Wash Filters Filtration->Washing Counting 9. Scintillation Counting Washing->Counting Data_Analysis 10. Calculate % Inhibition and IC50 Counting->Data_Analysis

Caption: Workflow for [³H]-Leucine incorporation assay.

Troubleshooting_Logic Start Experiment Start: No/Low Inhibition Check_Conc Is Lincomycin concentration optimal? Start->Check_Conc Check_Resistance Is the bacterial strain susceptible? Check_Conc->Check_Resistance Yes Optimize_Conc Action: Perform Dose-Response Curve Check_Conc->Optimize_Conc No Check_Stock Is the stock solution viable? Check_Resistance->Check_Stock Yes Test_Susceptibility Action: Perform Antibiotic Susceptibility Test Check_Resistance->Test_Susceptibility No Prepare_Fresh Action: Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh No End Problem Solved Check_Stock->End Yes Optimize_Conc->End Test_Susceptibility->End Prepare_Fresh->End

References

Technical Support Center: Lincomycin Hydrochloride Monohydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with lincomycin hydrochloride monohydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is very soluble in water.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in ethanol.[1][2] For cell culture applications, sterile water is the preferred solvent.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: For long-term storage, it is recommended to store aqueous stock solutions in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][4] Stock solutions stored at -20°C are stable for up to 1 month, while those at -80°C are stable for up to 6 months.[3][4] For short-term storage, aqueous solutions can be kept at 2-8°C for a few days.[5]

Q3: Can I sterilize my this compound stock solution by autoclaving?

A3: No, it is not recommended to autoclave this compound solutions as it is unstable at high temperatures.[6] Sterilization should be performed by filtering the solution through a 0.22 µm filter.[3][5]

Q4: What is the mechanism of action of lincomycin?

A4: Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][7] This binding interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[7]

Troubleshooting Guide: Precipitation in Stock Solutions

Issue: My this compound stock solution has formed a precipitate.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the cause and find a solution.

Potential Cause 1: Improper Storage

Question: How was the stock solution stored?

  • Incorrect Temperature: Storage at room temperature or repeated freeze-thaw cycles can lead to degradation and precipitation.

  • Solution: Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) in small aliquots to minimize freeze-thaw cycles.[3][4]

Potential Cause 2: Solution pH

Question: What is the pH of your stock solution?

  • pH Instability: Lincomycin hydrochloride is most stable in acidic conditions, with optimal stability around pH 4.[8] In alkaline conditions (high pH), it is unstable and can degrade, leading to precipitation.[6]

  • Solution: Ensure the solvent used for preparing the stock solution is slightly acidic or neutral. If preparing a solution in a buffer, select one that maintains a pH in the acidic to neutral range.

Potential Cause 3: High Concentration

Question: What is the concentration of your stock solution?

  • Exceeding Solubility: While lincomycin hydrochloride is highly soluble in water, preparing solutions at concentrations exceeding its solubility limit can lead to precipitation, especially at lower temperatures.

  • Solution: If a high concentration is required, gentle warming and sonication can aid in dissolution.[3][4] However, be cautious with heating as it can degrade the compound. It is often better to prepare a slightly lower concentration to ensure it remains in solution during storage.

Potential Cause 4: Solvent Evaporation

Question: Was the stock solution container properly sealed?

  • Increased Concentration: Improperly sealed containers can lead to solvent evaporation over time, increasing the concentration of the lincomycin hydrochloride and causing it to precipitate.

  • Solution: Ensure that storage vials are sealed tightly. Using parafilm can provide an extra layer of protection against evaporation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterVery soluble, 50 mg/mL[1][2][3]
DMSO≥ 100 mg/mL[3]
EthanolSlightly soluble[1]
AcetoneVery slightly soluble[1]

Table 2: Stability of Lincomycin Hydrochloride in Aqueous Solution at 80°C

pHCalculated Shelf Life (t₉₀)StabilityReference
20.38 daysLeast Stable[8]
44.59 daysMost Stable[8]

Experimental Protocols

Protocol for Preparation of a 100 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 gram of this compound powder and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile, nuclease-free water to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[4]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]

Mandatory Visualizations

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center Contains 30S_Subunit 30S Subunit Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Blocked from binding

Caption: Mechanism of action of Lincomycin.

Troubleshooting_Workflow start Precipitate observed in Lincomycin stock solution q1 How was it stored? start->q1 a1_1 Incorrect Temperature or Repeated Freeze-Thaw q1->a1_1 Improperly q2 What is the pH? q1->q2 Properly s1 Aliquot and store at -20°C or -80°C a1_1->s1 end_node Precipitation Issue Resolved s1->end_node a2_1 Alkaline pH q2->a2_1 High q3 What is the concentration? q2->q3 Acidic/Neutral s2 Prepare in slightly acidic/neutral solvent a2_1->s2 s2->end_node a3_1 Exceeds solubility q3->a3_1 High q4 Was the container sealed? q3->q4 Within Limit s3 Prepare a lower concentration or gently warm to dissolve a3_1->s3 s3->end_node a4_1 Solvent evaporation q4->a4_1 No q4->end_node Yes s4 Use tightly sealed vials, consider parafilm a4_1->s4 s4->end_node

Caption: Troubleshooting workflow for precipitation.

References

How to prevent Lincomycin hydrochloride monohydrate inactivation in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the inactivation of Lincomycin hydrochloride monohydrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation in culture?

A1: The primary cause of inactivation is chemical instability, particularly due to suboptimal pH. Lincomycin is most stable at a pH of approximately 4.[1][2][3] It is unstable in alkaline conditions (pH > 7.3) and at a very low acidic pH of 2.[1][2][3] High temperatures can also accelerate its degradation.

Q2: Can mammalian cells metabolize and inactivate Lincomycin?

A2: Currently, there is no direct evidence to suggest that mammalian cells enzymatically metabolize and inactivate Lincomycin. Some studies on antibiotic inactivation by liver cell preparations suggest that the loss of antibiotic activity is more likely due to protein binding rather than enzymatic degradation.[4][5]

Q3: Is Lincomycin stable in common cell culture media like DMEM or RPMI-1640?

Q4: How long is a Lincomycin solution stable under typical cell culture conditions?

A4: A prepared Lincomycin solution is reported to be stable for up to 4 days at 37°C. For longer-term storage, it is recommended to store stock solutions at 2-8°C.

Q5: Are there any known interactions between Lincomycin and common media components?

A5: While specific interactions with individual media components like amino acids or vitamins have not been extensively documented, oxidizing agents can rapidly degrade Lincomycin. For instance, it degrades rapidly in the presence of hydrogen peroxide.[2][3] It is also advisable to be cautious of potential interactions with reactive oxygen species that may be generated by certain cellular processes or experimental conditions.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments.

Issue 1: Loss of Lincomycin Activity in a Multi-Day Experiment

  • Possible Cause: Gradual degradation due to suboptimal pH and physiological temperature.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly monitor the pH of your culture medium. Cellular metabolism can cause a shift in pH over time.

    • Frequent Media Changes: For experiments extending beyond 2-3 days, consider replacing the medium with freshly prepared Lincomycin-containing medium every 48-72 hours to maintain an effective concentration.

    • pH Optimization: If your experimental design allows, consider using a medium formulation with a slightly more acidic buffer, closer to the optimal pH of 4 for Lincomycin, without compromising cell viability.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variability in the preparation and storage of Lincomycin stock solutions.

  • Troubleshooting Steps:

    • Standardized Stock Preparation: Prepare a large batch of concentrated Lincomycin stock solution, aliquot it into smaller, single-use volumes, and store them at 2-8°C. This minimizes repeated freeze-thaw cycles and ensures consistency.

    • Fresh Working Solutions: Always prepare fresh working dilutions of Lincomycin in your culture medium immediately before use.

    • Quality Control: If you suspect your stock solution has degraded, you can perform a bioassay (see Experimental Protocols section) to test its activity.

Issue 3: Unexpected Cellular Toxicity

  • Possible Cause: Formation of degradation products that may have cytotoxic effects.

  • Troubleshooting Steps:

    • Ensure Freshness: Use freshly prepared Lincomycin solutions to minimize the accumulation of potential degradation byproducts.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Lincomycin for your specific cell line.

Data Presentation

Table 1: Stability of Lincomycin Hydrochloride in Various Intravenous Solutions at 25°C over 31 days

Intravenous SolutionPercentage of Lincomycin Remaining after 31 days
Sodium Lactate (Hartmann's) Solution>95%
0.9% Sodium Chloride Solution>95%
5% Glucose Solution>95%
10% Glucose Solution>95%

Data summarized from a study on the stability of Lincomycin hydrochloride in intravenous fluids, indicating high stability in these solutions at room temperature.[3]

Table 2: Effect of pH on the Shelf-Life of Lincomycin Hydrochloride at 80°C

pHCalculated Shelf-Life (days)
2.00.38
3.1Not Reported
4.04.59
6.1Not Reported
8.0Not Reported

This table demonstrates the significant impact of pH on the stability of Lincomycin at an elevated temperature, highlighting its optimal stability around pH 4.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS) to a final concentration of 10-100 mg/mL. Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at 2-8°C for short-term use (up to a few weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Bioassay for Determining Lincomycin Activity in Culture Supernatant

This protocol provides a general framework for assessing the biological activity of Lincomycin in a used cell culture medium. A susceptible bacterial strain, such as Staphylococcus aureus, is required.

  • Bacterial Culture Preparation:

    • Inoculate a susceptible bacterial strain into a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (an OD600 of approximately 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Sample Preparation:

    • Collect your cell culture supernatant containing Lincomycin at different time points of your experiment.

    • As a positive control, prepare a fresh solution of Lincomycin in the same type of cell culture medium at the expected concentration.

    • As a negative control, use a cell culture medium without Lincomycin.

  • Microtiter Plate Assay:

    • In a sterile 96-well microtiter plate, add 50 µL of the standardized bacterial culture to each well.

    • Add 50 µL of your test samples (culture supernatants), positive control, and negative control to respective wells. It is recommended to test serial dilutions of your samples.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

    • Compare the OD values of the wells containing your culture supernatant to the positive and negative controls. A higher OD indicates bacterial growth and, therefore, reduced Lincomycin activity.

    • The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of Lincomycin that completely inhibits visible bacterial growth.

Visualizations

Lincomycin Inactivation Pathway Lincomycin Active Lincomycin Hydrochloride Monohydrate Degradation Inactive Degradation Products Lincomycin->Degradation Degradation Alkaline_pH Alkaline pH (>7.3) Alkaline_pH->Degradation High_Temp High Temperature High_Temp->Degradation Oxidizing_Agents Oxidizing Agents (e.g., H2O2) Oxidizing_Agents->Degradation Acidic_pH Strongly Acidic pH (<2) Acidic_pH->Degradation

Caption: Factors leading to the chemical degradation of Lincomycin.

Troubleshooting Workflow for Lincomycin Inactivation Start Suspected Lincomycin Inactivation Check_pH Check pH of Culture Medium Start->Check_pH Check_Storage Review Stock Solution Storage & Preparation Start->Check_Storage pH_High pH > 7.4? Check_pH->pH_High Storage_Incorrect Improper Storage? Check_Storage->Storage_Incorrect Perform_Bioassay Perform Bioassay on Supernatant & Stock Activity_Low Activity Reduced? Perform_Bioassay->Activity_Low pH_High->Check_Storage No Adjust_pH Adjust Medium Buffer or Change Medium More Frequently pH_High->Adjust_pH Yes Storage_Incorrect->Perform_Bioassay No Prepare_Fresh Prepare Fresh Stock Solution & Aliquot Storage_Incorrect->Prepare_Fresh Yes Increase_Conc Consider Increasing Working Concentration Activity_Low->Increase_Conc Yes End Problem Resolved Activity_Low->End No Adjust_pH->End Prepare_Fresh->End Increase_Conc->End

Caption: A logical workflow to troubleshoot Lincomycin inactivation.

Experimental Workflow for Lincomycin Stability Assessment Start Start Prepare_Samples Prepare Lincomycin in Test Culture Medium Start->Prepare_Samples Incubate Incubate at 37°C Prepare_Samples->Incubate Collect_Aliquots Collect Aliquots at Different Time Points Incubate->Collect_Aliquots Perform_Bioassay Perform Bioassay with Susceptible Bacteria Collect_Aliquots->Perform_Bioassay Measure_Growth Measure Bacterial Growth (OD600) Perform_Bioassay->Measure_Growth Analyze_Data Analyze Data & Determine Activity Loss Measure_Growth->Analyze_Data End End Analyze_Data->End

Caption: A workflow for assessing the stability of Lincomycin in culture.

References

Factors affecting Lincomycin hydrochloride monohydrate stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lincomycin hydrochloride monohydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The main factors influencing the stability of this compound in solution are pH, temperature, and the presence of oxidizing agents.[1][2][3][4] Light exposure, however, does not appear to cause significant degradation.[1]

Q2: What is the optimal pH for maintaining the stability of a Lincomycin hydrochloride solution?

A2: Lincomycin hydrochloride solution exhibits the greatest stability at a pH of approximately 4.[2][3][5][6] It is least stable in acidic conditions, specifically at pH 2, and also shows instability in alkaline conditions.[1][2][3][4][5]

Q3: How does temperature impact the stability of Lincomycin hydrochloride solutions?

A3: Elevated temperatures accelerate the degradation of Lincomycin hydrochloride in solution.[1][4] The degradation process follows first-order kinetics, and the rate of degradation increases with rising temperatures.[2][3][5]

Q4: Is this compound sensitive to light?

A4: Based on available studies, this compound solutions are stable when exposed to sunlight for up to 6 hours and do not show significant photodegradation.[1]

Q5: What is the stability of Lincomycin hydrochloride in common intravenous (IV) infusion fluids?

A5: Lincomycin hydrochloride is chemically stable for at least 31 days at 25°C when mixed with sodium lactate (Hartmann's) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution.[2][3][5] In these solutions, less than 5% degradation of lincomycin was observed over the 31-day period.[3][5]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected degradation of Lincomycin solution. Inappropriate pH of the solution. Lincomycin degrades in highly acidic (pH < 3) and alkaline (pH > 7) conditions.[1][2][4][5]- Adjust the pH of the solution to be within the optimal range of 3.5 to 4.5. - Use a suitable buffer system to maintain the pH.
High storage temperature. Elevated temperatures accelerate the rate of degradation.[1][4]- Store stock solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage).[7] - Avoid exposing the solution to high temperatures during experiments unless required by the protocol.
Presence of oxidizing agents. Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[2][3][5]- Ensure all glassware is thoroughly rinsed to remove any residual oxidizing cleaning agents. - Avoid using excipients or solvents that have oxidizing properties.
Precipitation or cloudiness observed in the solution. Solubility issues. The solubility of Lincomycin hydrochloride can be affected by the choice of solvent and temperature.- Ensure the concentration of Lincomycin hydrochloride does not exceed its solubility limit in the chosen solvent system. - If using a co-solvent system, ensure the components are miscible and do not cause the drug to precipitate. Gentle heating and/or sonication can aid dissolution.[7]
Incompatibility with other components. Interactions with other excipients or active ingredients in the formulation can lead to precipitation.- Review the compatibility of all components in the formulation. - Conduct compatibility studies with all excipients.
Discoloration of the solution. Degradation of Lincomycin or other components. The formation of degradation products can sometimes lead to a change in the appearance of the solution.- Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.[8] - Investigate the root cause of degradation (e.g., pH, temperature, oxidation) and take corrective actions.

Quantitative Data Summary

Table 1: Shelf-Life of Lincomycin Hydrochloride (0.6 mg/mL) at 80°C at Various pH Values

pHCalculated Shelf-Life (t₉₀) in Days
2.00.38[2][3][5]
3.1Not explicitly stated, but stability increases from pH 2 to 4.
4.04.59[2][3][5]
6.1Not explicitly stated, but stability decreases from pH 4.
8.0Not explicitly stated, but stability is low in alkaline conditions.[1][4]

Table 2: Stability of Lincomycin Hydrochloride in Intravenous Fluids at 25°C

Intravenous FluidStability PeriodDegradation
Sodium Lactate (Hartmann's) SolutionAt least 31 days[2][3][5]< 5%[3][5]
0.9% Sodium Chloride SolutionAt least 31 days[2][3][5]< 5%[3][5]
5% Glucose SolutionAt least 31 days[2][3][5]< 5%[3][5]
10% Glucose SolutionAt least 31 days[2][3][5]< 5%[3][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin Hydrochloride

This protocol is designed to intentionally degrade the drug product to evaluate the stability-indicating properties of analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water) to achieve a known concentration (e.g., 0.6 mg/mL).[8]

2. Acidic Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.[8]

  • Heat the solution at 60°C in a water bath for a specified period (e.g., 7 days).[8]

  • Withdraw samples at appropriate time intervals, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to the initial concentration with the solvent.

3. Alkaline Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.[8]

  • Heat the solution at 60°C in a water bath for a specified period (e.g., 7 days).[8]

  • Withdraw samples at appropriate time intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute to the initial concentration with the solvent.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[8]

  • Keep the solution at room temperature for a specified period (e.g., 60 minutes).[8]

  • Withdraw samples at appropriate time intervals and dilute with the solvent.

5. Thermal Degradation:

  • Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.

  • Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the solvent if necessary.

6. Photolytic Degradation:

  • Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration (e.g., 6 hours).[1]

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Withdraw samples at appropriate time intervals and dilute with the solvent if necessary.

7. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining Lincomycin and to detect the formation of degradation products.[8]

Protocol 2: pH-Rate Profile Study

This protocol determines the effect of pH on the degradation rate of Lincomycin hydrochloride.

1. Preparation of Buffers:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) using appropriate buffer systems (e.g., phosphate buffer).[1]

2. Sample Preparation:

  • For each pH value, prepare a solution of Lincomycin hydrochloride at a known concentration (e.g., 0.6 mg/mL) in the respective buffer.[8]

3. Incubation:

  • Incubate the prepared solutions in a constant temperature water bath at an elevated temperature (e.g., 80°C) to accelerate degradation.[8]

4. Sampling and Analysis:

  • Withdraw samples from each solution at predetermined time intervals.

  • Immediately cool the samples to halt the degradation reaction.

  • Analyze the samples using a validated HPLC method to determine the concentration of Lincomycin hydrochloride.[8]

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of Lincomycin hydrochloride versus time.

  • Determine the observed first-order degradation rate constant (k) from the slope of the line.

  • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

G cluster_factors Factors Affecting Stability cluster_outcomes Stability Outcomes pH pH Degradation Chemical Degradation pH->Degradation Optimal at pH 4 Unstable at pH < 3 and pH > 7 Temp Temperature Temp->Degradation Accelerates degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Rapid degradation Light Light Light->Degradation Insignificant effect Excipients Excipients Physical_Change Physical Instability (e.g., precipitation) Excipients->Physical_Change Potential for incompatibility Potency_Loss Loss of Potency Degradation->Potency_Loss G cluster_workflow Forced Degradation Experimental Workflow start Prepare Lincomycin Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Withdraw Samples at Time Intervals stress->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis end Evaluate Degradation and Method Specificity analysis->end G cluster_pathway Simplified Lincomycin Degradation Pathways Lincomycin Lincomycin Hydrochloride Monohydrate Hydrolysis Hydrolysis Lincomycin->Hydrolysis Acidic or Alkaline Conditions, Heat Oxidation Oxidation Lincomycin->Oxidation Oxidizing Agents (e.g., H₂O₂) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

References

Lincomycin hydrochloride monohydrate degradation with temperature changes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lincomycin Hydrochloride Monohydrate Stability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound?

A1: The stability of this compound is primarily affected by temperature, pH, and the presence of oxidizing agents.[][2] Elevated temperatures, high pH (alkaline conditions), and strong acids can lead to significant degradation.[2][3] The drug is also highly susceptible to oxidative degradation, for instance, it degrades rapidly in the presence of hydrogen peroxide.[3][4][5]

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: this compound exhibits its greatest stability in acidic conditions, specifically around pH 4.[3][4][5][6] As the pH deviates from this optimal range, particularly towards alkaline conditions, the rate of degradation increases.[2]

Q3: Does the degradation of this compound follow a specific kinetic model?

A3: Yes, the degradation of this compound in aqueous solutions follows first-order kinetics.[3][4][5][6]

Q4: What are the known degradation sites on the lincomycin molecule?

A4: The primary sites of degradation on the lincomycin molecule are the methyl thioether moiety and the aliphatic amine group on the pyrrolidine ring.[6]

Q5: Are there established methods for analyzing the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for stability-indicating assays of lincomycin.[7][8][9] Spectrophotometric methods have also been developed and applied for stability studies.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of lincomycin potency in solution The solution pH may be too high (alkaline) or too low (strongly acidic).Adjust the pH of the solution to be within the optimal stability range, which is around pH 4.[3][6]
The storage temperature is too high.Store solutions at controlled room temperature (25°C) or as recommended. Avoid exposure to high temperatures.[2][3]
Presence of oxidizing agents in the formulation or solvent.Ensure all excipients and solvents are free from peroxides and other oxidizing agents. Consider the use of antioxidants if compatible with the formulation.[]
Appearance of unknown peaks in HPLC chromatogram This indicates the formation of degradation products.Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify and characterize the degradation products.[8] This will help in developing a stability-indicating method.
Inconsistent results in stability studies This could be due to variations in experimental conditions such as pH, temperature, or light exposure.Strictly control all experimental parameters. Use calibrated equipment and ensure consistent preparation of solutions and standards.
The analytical method is not stability-indicating.Validate the analytical method according to ICH guidelines to ensure it can separate the intact drug from its degradation products.[8][10]

Data Presentation

Table 1: Effect of pH on the Shelf-Life of this compound at 80°C

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t90)
2Not specified0.38 days
3.1Not specifiedNot specified
4Not specified4.59 days
6.1Not specifiedNot specified
8Not specifiedNot specified
(Data sourced from studies on the degradation of lincomycin hydrochloride at 80°C)[4][7]

Table 2: Degradation of this compound under Forced Conditions at 60°C

ConditionRemaining Lincomycin (%)Duration
0.1 M Hydrochloric Acid48.8%7 days
0.1 M Sodium Hydroxide8%7 days
3% Hydrogen Peroxide0%60 minutes
(Data reflects the percentage of intact lincomycin remaining after exposure to the specified conditions)[4]

Table 3: Kinetic Data for Thermal Degradation of Lincomycin at pH 10

Temperature (°C)Half-life (t1/2) (minutes)Shelf-life (t90) (minutes)
70121.218.4
8079.712.1
10036.85.6
(Data from a study applying a second derivative spectrophotometric method)[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating HPLC method, which is crucial for accurately quantifying the drug in the presence of its degradants.

  • Chromatographic System:

    • Column: RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm particle size).[8][10]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6).[8][10]

    • Flow Rate: 1.0 mL/min.[8][10]

    • Detection: UV detector set at 220 nm.[8][10]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Prepare the test sample of this compound in the mobile phase to a concentration similar to the standard stock solution.

  • Forced Degradation Study:

    • Acid Degradation: Expose the sample solution to an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[7][8]

    • Base Degradation: Expose the sample solution to a base (e.g., 0.2 N NaOH) at an elevated temperature.[8]

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7][8]

    • Thermal Degradation: Heat the sample solution at a high temperature (e.g., 80°C).[7]

    • Photolytic Degradation: Expose the sample solution to UV light.[8]

  • Analysis:

    • Inject the standard solution, the untreated sample solution, and the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main lincomycin peak.[8]

Visualizations

Degradation_Factors Factors Influencing Lincomycin Degradation Lincomycin Lincomycin Hydrochloride Monohydrate Degradation Degradation Products Lincomycin->Degradation leads to Temp High Temperature (>60°C) Temp->Degradation pH pH (Alkaline or Strongly Acidic) pH->Degradation Oxidation Oxidizing Agents (e.g., H₂O₂) Oxidation->Degradation

Caption: Key factors leading to the degradation of lincomycin.

Troubleshooting_Workflow Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed Check_pH Is the solution pH around 4? Start->Check_pH Check_Temp Is the storage temperature controlled (e.g., 25°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to ~4 Check_pH->Adjust_pH No Check_Oxidants Are oxidizing agents present? Check_Temp->Check_Oxidants Yes Control_Temp Store at recommended temperature Check_Temp->Control_Temp No Remove_Oxidants Use high-purity solvents/ consider antioxidants Check_Oxidants->Remove_Oxidants Yes Re_evaluate Re-evaluate Stability Check_Oxidants->Re_evaluate No Adjust_pH->Re_evaluate Control_Temp->Re_evaluate Remove_Oxidants->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected degradation.

References

Overcoming zonal resistance patterns with Lincomycin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges related to lincomycin hydrochloride, with a specific focus on zonal resistance patterns encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for lincomycin hydrochloride?

A1: Lincomycin hydrochloride is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the peptidyl transferase center, blocking the ribosomal exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production.[3] While its primary effect is bacteriostatic (inhibiting growth), it can be bactericidal at higher concentrations.

Q2: What is "zonal resistance" to lincomycin?

A2: Zonal resistance is a specific phenotype where bacteria show susceptibility to low and very high concentrations of an antibiotic but appear resistant to an intermediate range of concentrations. In a disk diffusion assay, this can manifest as a zone of inhibition with a distinct ring of bacterial growth within it. This phenomenon is characteristic of certain clinical isolates, such as Streptococcus pyogenes, and is a stable phenotype.[4]

Q3: What is the underlying mechanism of zonal resistance to lincomycin?

A3: Zonal resistance to lincomycin is typically caused by inducible resistance mechanisms.[4] The presence of the antibiotic at specific "inducing" concentrations triggers the expression of a resistance gene, often an erm (erythromycin ribosomal methylase) gene. This gene produces an enzyme that methylates the ribosomal target site, reducing the binding affinity of lincomycin.[1] At concentrations below the induction threshold, the gene is not expressed, and the bacterium is susceptible. At the specific inducing concentrations, the gene is activated, leading to resistance. At very high concentrations, the antibiotic may overwhelm the resistance mechanism, leading to renewed inhibition.

Q4: How does lincomycin resistance relate to macrolide resistance?

A4: Resistance to lincomycin is often linked to macrolide resistance through a mechanism known as the MLSB phenotype (Macrolide-Lincosamide-Streptogramin B resistance).[1] This is most often due to methylation of the 23S rRNA by Erm methylases, which confers cross-resistance to all three classes of antibiotics.[1] Therefore, isolates resistant to macrolides should be tested for inducible resistance to lincosamides like lincomycin and clindamycin.[1]

Troubleshooting Guides

Issue 1: Unexpected Growth Patterns in Disk Diffusion Assay

Q: I performed a disk diffusion assay with a lincomycin disk and observed a clear zone of inhibition, but there is a distinct ring of bacterial colonies growing inside this zone. What is happening?

A: This growth pattern is a classic indicator of zonal resistance. The concentration of lincomycin diffusing from the disk creates a gradient in the agar. The ring of growth occurs at the specific concentration range that induces the expression of resistance genes.

Recommended Actions:

  • Confirm the Finding: Repeat the disk diffusion test to ensure the result is reproducible.

  • Perform an MIC Test: Use a quantitative method like broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC). With zonal resistance, you may observe growth in wells with intermediate concentrations of lincomycin but no growth in wells with lower or higher concentrations.

  • Perform an Inducible Resistance Test (D-Test): Place an erythromycin disk and a lincomycin (or clindamycin) disk in close proximity (15-20 mm apart) on an inoculated agar plate. If the isolate has inducible MLSB resistance, the zone of inhibition around the lincomycin/clindamycin disk will appear blunted or flattened on the side adjacent to the erythromycin disk, forming a "D" shape.

Issue 2: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results

Q: My broth microdilution experiments for lincomycin are giving variable MIC values for the same isolate. What could be the cause?

A: Inconsistent MIC results can stem from several factors related to technical variability or the specific resistance mechanism.

Recommended Actions:

  • Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. An inoculum that is too dense or too sparse will significantly alter MIC results.[5]

  • Verify Media and Incubation: Check that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used and that incubation conditions (temperature, time, CO2 levels for fastidious organisms) are strictly followed as per CLSI or EUCAST guidelines.[6]

  • Check Antibiotic Stock: Ensure your lincomycin hydrochloride stock solution is correctly prepared, stored to prevent degradation, and not expired. Perform serial dilutions accurately.

  • Consider Zonal Resistance: If the isolate exhibits zonal resistance, "skipped wells" (growth at intermediate dilutions but not at higher ones) can make endpoint reading difficult. Record this observation, as it is a significant finding. The true MIC should be read as the lowest concentration that completely inhibits growth.[7]

Issue 3: Colonies Growing Within the Zone of Inhibition

Q: I see small, isolated colonies within the main zone of inhibition in my disk diffusion assay. Is this resistance?

A: The presence of individual colonies within a zone of inhibition suggests the selection of resistant mutants or the presence of a mixed population with a subpopulation of resistant cells.

Recommended Actions:

  • Isolate and Re-test: Pick one of the colonies from within the inhibition zone.

  • Purify the Culture: Streak the isolated colony onto a fresh agar plate to obtain a pure culture.

  • Repeat Susceptibility Testing: Perform both disk diffusion and an MIC test on the purified isolate. This will confirm if you have selected for a stably resistant mutant and allow you to determine its resistance level (MIC).[8]

Data Presentation

Table 1: Troubleshooting Guide for Lincomycin Susceptibility Testing

Observed Problem Possible Cause(s) Recommended Solution(s)
Zone diameter too small / MIC too high (Apparent Resistance) 1. Inoculum too dense.2. Lincomycin disks have lost potency (improper storage).3. Incubation temperature too high.4. Agar depth too shallow.1. Standardize inoculum to 0.5 McFarland.2. Use QC strains to check disk potency; store disks at -20°C to +8°C in a dry environment.[5]3. Ensure incubator is calibrated to 35 ± 2°C.[5]4. Ensure agar depth is uniform (approx. 4 mm).[5]
Zone diameter too large / MIC too low (Apparent Susceptibility) 1. Inoculum too sparse.2. Lincomycin disks have a higher than stated concentration.3. Incubation temperature too low.4. Agar depth too deep.1. Standardize inoculum to 0.5 McFarland.2. Check disks with QC strains.3. Ensure incubator is calibrated to 35 ± 2°C.4. Ensure agar depth is uniform (approx. 4 mm).
Ring of growth within the inhibition zone Inducible zonal resistance.Perform broth/agar dilution MIC to confirm growth at intermediate concentrations. Perform D-test to confirm inducible MLSB resistance.
Individual colonies within the inhibition zone Mixed population or selection of resistant mutants.Isolate a colony, purify it, and re-test its susceptibility to confirm resistance.[8]

Table 2: Example MIC and Zone Diameter Interpretive Criteria for Staphylococcus aureus (Note: Always refer to the latest version of CLSI M100 or EUCAST breakpoint tables for clinical interpretation)

Agent Method Concentration / Disk Content Susceptible Intermediate Resistant
LincomycinDisk Diffusion15 mcg≥21 mm17-20 mm≤16 mm
LincomycinBroth Microdilution(µg/mL)≤12≥4

Experimental Protocols

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay for Lincomycin
  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6]

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.[5]

  • Disk Application: Allow the plate to dry for 5-15 minutes. Using sterile forceps or a disk dispenser, apply a lincomycin 15 mcg disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: Measure the diameter of the zone of complete inhibition to the nearest millimeter. Interpret the results based on established breakpoints (see Table 2). Carefully inspect for any signs of zonal resistance or resistant inner colonies.[7]

Protocol 2: Broth Microdilution for Lincomycin MIC Determination
  • Plate Preparation: Prepare serial two-fold dilutions of lincomycin hydrochloride in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, covering the desired concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[10]

  • Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of lincomycin that completely inhibits visible bacterial growth.[11] Examine the plate carefully for "skipped wells" (growth in wells at higher concentrations than the apparent MIC), which can indicate contamination or zonal resistance.

Visualizations

G cluster_0 Mechanism of Action (Susceptible Bacterium) cluster_1 Mechanism of Resistance (MLS_B Phenotype) Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Inhibits Elongation Lincomycin Lincomycin Lincomycin->Ribosome Binds to 23S RNA ErmGene erm Gene Methylase Erm Methylase ErmGene->Methylase Translates MethylatedRibosome Methylated 50S Ribosomal Subunit Methylase->MethylatedRibosome Methylates A2058 ResistantProtein Protein Synthesis Continues MethylatedRibosome->ResistantProtein Inducer Inducer (e.g., Erythromycin, low-dose Lincomycin) Inducer->ErmGene Induces expression Lincomycin_res Lincomycin Lincomycin_res->MethylatedRibosome Binding Blocked G start Start: Observe Unusual Growth in Disk Diffusion (e.g., Inner Ring) is_reproducible Is the result reproducible upon repeat? start->is_reproducible perform_mic Perform Broth or Agar Dilution MIC Test is_reproducible->perform_mic Yes reassess Re-assess initial observation. Check for contamination or technical error. is_reproducible->reassess No check_skipped Observe growth in intermediate wells but not in high concentration wells? perform_mic->check_skipped perform_dtest Perform D-Test with Erythromycin & Lincomycin disks check_skipped->perform_dtest Yes check_skipped->reassess No d_shape Observe 'D' shaped zone of inhibition? perform_dtest->d_shape confirm_zonal Conclusion: Inducible (Zonal) Resistance Confirmed d_shape->confirm_zonal Yes d_shape->reassess No G start Start: QC Strain Fails (Out of Range Result) check_inoculum Check Inoculum Density (Is it 0.5 McFarland?) start->check_inoculum check_media Check Media (Correct type? pH? Depth?) check_inoculum->check_media OK correct_issue Correct the identified issue and repeat all tests for the day. check_inoculum->correct_issue Error Found check_disks Check Antibiotic Disks (Expired? Stored correctly?) check_media->check_disks OK check_media->correct_issue Error Found check_incubation Check Incubation (Correct Temp & Time?) check_disks->check_incubation OK check_disks->correct_issue Error Found check_incubation->correct_issue Error Found pass All parameters correct. Repeat QC test. If it fails again, use new lot of media/disks. check_incubation->pass OK

References

Technical Support Center: Inactivation of Lincomycin Hydrochloride by Peroxide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin hydrochloride. The following information addresses common issues related to the inactivation of Lincomycin hydrochloride upon exposure to peroxide and other stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a rapid loss of potency in our Lincomycin hydrochloride formulation. What could be the cause?

A1: Rapid potency loss of Lincomycin hydrochloride can be attributed to several factors, but it is particularly susceptible to oxidative degradation. Exposure to hydrogen peroxide or other oxidizing agents is a common cause of rapid inactivation.[1][2][3][4] The degradation process follows first-order kinetics.[1][3][4] Consider if any components in your formulation or storage conditions could introduce peroxides.

Q2: What are the primary degradation products of Lincomycin hydrochloride when exposed to peroxide?

A2: Exposure to hydrogen peroxide leads to the oxidation of the sulfur atom in the lincomycin molecule. The primary degradation products are lincomycin sulfoxide and lincomycin sulfone.[5][6] In alkaline conditions, N-oxides can also be formed.[5]

Q3: How can I confirm if peroxide-induced degradation is occurring in my experiment?

A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify Lincomycin hydrochloride and its degradation products.[1][7] A typical reverse-phase HPLC method can separate the parent drug from its more polar degradation products. The appearance of peaks corresponding to lincomycin sulfoxide and sulfone would confirm oxidative degradation.

Q4: My formulation contains excipients that might generate peroxides over time. How can I assess the stability of Lincomycin hydrochloride in this formulation?

A4: A forced degradation study is recommended. This involves intentionally stressing your formulation under various conditions, including exposure to a known concentration of hydrogen peroxide (e.g., 3%), to determine the degradation pathway and the rate of degradation.[1][7][8] This will help you predict the long-term stability of your formulation.

Q5: What is the optimal pH for maintaining the stability of Lincomycin hydrochloride in aqueous solutions?

A5: Lincomycin hydrochloride exhibits the greatest stability in solutions with a pH of approximately 4.[1][3][4][9] It is least stable at a pH of 2.[1][3][4][9] Both acidic and basic conditions can lead to degradation, although the degradation is less rapid compared to oxidative degradation by peroxide.[1][2]

Q6: We are performing a forced degradation study on Lincomycin hydrochloride. What are the typical stress conditions used?

A6: Forced degradation studies for Lincomycin hydrochloride typically include exposure to:

  • Oxidative stress: 3% hydrogen peroxide for 60 minutes.[1]

  • Acidic conditions: 0.1 M hydrochloric acid at 60°C for 7 days.[1]

  • Basic conditions: 0.1 M sodium hydroxide at 60°C for 7 days.[1]

  • Thermal stress: Heating at elevated temperatures (e.g., 60°C or 80°C).[1][10]

  • Photolytic stress: Exposure to UV light.[11]

Data Presentation

Table 1: Forced Degradation of Lincomycin Hydrochloride under Various Conditions

Stress ConditionTemperatureDuration% Lincomycin RemainingReference
0.1 M Hydrochloric Acid60°C7 days48.8%[1]
0.1 M Sodium Hydroxide60°C7 days8%[1]
3% Hydrogen PeroxideNot Specified60 minutes0% (No peak remained)[1]

Table 2: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C

pHCalculated Shelf Life (t₉₀)Stability ProfileReference
20.38 daysLeast Stable[1][3][4][9]
44.59 daysMost Stable[1][3][4][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study on a Lincomycin hydrochloride solution.

  • Preparation of Stock Solution: Prepare a stock solution of Lincomycin hydrochloride at a known concentration (e.g., 0.6 mg/mL) in a suitable solvent, such as water or a relevant buffer.

  • Application of Stress Conditions:

    • Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 60 minutes).

    • Acidic Stress: Mix the stock solution with an equal volume of 0.2 M hydrochloric acid (to achieve a final concentration of 0.1 M HCl). Heat the solution in a water bath at 60°C for a predetermined time (e.g., up to 7 days).

    • Basic Stress: Mix the stock solution with an equal volume of 0.2 M sodium hydroxide (to achieve a final concentration of 0.1 M NaOH). Heat the solution in a water bath at 60°C for a predetermined time (e.g., up to 7 days).

    • Control Sample: Keep a portion of the stock solution under normal storage conditions to serve as a control.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining Lincomycin hydrochloride and to detect the presence of degradation products.

Protocol 2: HPLC Analysis of Lincomycin Hydrochloride and its Degradation Products

This protocol provides a starting point for developing an HPLC method for the analysis of Lincomycin hydrochloride.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer. For example, an isocratic mobile phase of 8% acetonitrile and 92% water can be used.[1] Another example is a phosphate buffer (pH 6.0) and acetonitrile.[7]

    • Flow Rate: 1 mL/min.[7]

    • Detection: UV detection at 220 nm.[7]

    • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.

  • Data Analysis: The retention time for Lincomycin is approximately 11.7 minutes under specific conditions.[1] Degradation products are expected to elute earlier.[1] Quantify the amount of Lincomycin hydrochloride by comparing the peak area to a standard calibration curve.

Visualizations

G Workflow for Investigating Lincomycin Degradation cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Data Analysis & Conclusion start Loss of Lincomycin Potency Observed hypothesis Suspect Oxidative Degradation (e.g., Peroxide Exposure) start->hypothesis forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat) hypothesis->forced_degradation hplc_analysis Analyze Samples via Stability-Indicating HPLC forced_degradation->hplc_analysis analyze_results Identify Degradation Products & Quantify Lincomycin Loss hplc_analysis->analyze_results conclusion Confirm Oxidative Degradation Pathway analyze_results->conclusion

Caption: Workflow for investigating suspected Lincomycin degradation.

G Oxidative Degradation Pathway of Lincomycin lincomycin Lincomycin Hydrochloride sulfoxide Lincomycin Sulfoxide lincomycin->sulfoxide Oxidation peroxide Hydrogen Peroxide (H₂O₂) peroxide->sulfoxide sulfone Lincomycin Sulfone peroxide->sulfone sulfoxide->sulfone Further Oxidation

Caption: Simplified oxidative degradation pathway of Lincomycin.

G Factors Affecting Lincomycin HCl Stability center Lincomycin HCl Stability peroxide Peroxide Exposure (Rapid Degradation) center->peroxide ph pH (Most Stable at pH 4) center->ph temperature Temperature (Degradation at high temp) center->temperature light UV Light Exposure center->light acid_base Strong Acids/Bases center->acid_base

Caption: Key factors influencing the stability of Lincomycin HCl.

References

Best practices for storing Lincomycin hydrochloride monohydrate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lincomycin hydrochloride monohydrate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is readily soluble in water and DMSO.[1][2] For aqueous solutions, it is recommended to sterilize by filtering through a 0.22 µm filter.[1] To prepare a stock solution, dissolve the powder in the desired solvent to your target concentration. It is advisable to prepare aliquots of the stock solution to prevent contamination and degradation from repeated freeze-thaw cycles.[3][4]

Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?

A2: The recommended storage conditions depend on the temperature. For long-term storage, it is best to store stock solutions at -80°C, where they can be stable for up to 6 months.[3][4] For shorter-term storage, -20°C is suitable for up to 1 month.[3][4][5] It is crucial to store the solutions in tightly sealed containers, away from moisture.[3][6]

Q3: My Lincomycin solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons. If the solution was stored at a low temperature, the compound might have come out of solution. Gentle warming at 37°C and sonication can help redissolve the precipitate.[4] If you are using DMSO, be aware that it is hygroscopic and absorbing moisture can reduce the solubility of the compound.[5] Always use fresh, high-quality solvents. If precipitation persists, it might indicate that the concentration is too high for the chosen solvent and storage temperature.

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of the solution significantly impacts the stability of this compound. The greatest stability is observed at a pH of approximately 4.[7][8][9] The compound degrades more rapidly in both acidic (e.g., pH 2) and basic conditions.[7][8][9][10]

Q5: Can I store my working solutions at room temperature?

A5: this compound solutions are stable for a limited time at room temperature. For instance, in various intravenous fluids like sodium lactate, 0.9% sodium chloride, 5% glucose, and 10% glucose, the solution is stable for at least 31 days at 25°C.[7][8][9] However, for optimal stability and to minimize degradation, it is generally recommended to prepare fresh working solutions or store them at recommended cold temperatures.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate in stock solution after thawing - Solution was not fully dissolved initially.- Concentration is too high for the storage temperature.- Repeated freeze-thaw cycles.- Gently warm the solution to 37°C and sonicate to redissolve.- Prepare a new solution at a lower concentration.- Ensure the stock solution is aliquoted to avoid multiple freeze-thaw cycles.[3][4]
Loss of antibiotic activity in my experiment - Improper storage leading to degradation.- Solution pH is not optimal.- Contamination of the stock solution.- Verify the storage conditions and age of the stock solution.- Ensure the pH of your experimental medium is compatible with Lincomycin stability (ideally around pH 4).[7][8][9]- Use fresh aliquots and sterile techniques to prevent contamination.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound.- Re-verify the calculations and preparation of the stock solution.- Prepare a fresh stock solution from the powder and compare the results.- Consider performing a stability study under your specific experimental conditions.

Quantitative Stability Data

The stability of this compound is influenced by temperature, pH, and the solvent used. Below is a summary of stability data from various studies.

Storage ConditionSolvent/MediumStability/Shelf Life
-80°CSuitable solvent (e.g., water, DMSO)Up to 6 months[3][4]
-20°CSuitable solvent (e.g., water, DMSO)Up to 1 month[3][4][5]
37°CAqueous solutionStable for up to 4 days[1]
25°CSodium lactate, 0.9% NaCl, 5% glucose, or 10% glucose solutionsAt least 31 days[7][8][9]
80°CpH 4 bufferCalculated shelf life of 4.59 days[7][8][9]
80°CpH 2 bufferCalculated shelf life of 0.38 days[7][8][9]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile distilled water or DMSO, sterile 0.22 µm syringe filter, sterile conical tubes, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the appropriate volume of sterile distilled water or DMSO to achieve the desired stock concentration.

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • If using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3][4][5]

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol is based on the methodology described for analyzing the stability of Lincomycin in aqueous solutions.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 8% acetonitrile and 92% water).

    • Column: A suitable C18 reverse-phase column.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min).

    • Detection Wavelength: To be determined based on the UV absorbance maximum of Lincomycin.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard curve using known concentrations of this compound.

    • Prepare samples of the Lincomycin solution that have been subjected to different storage conditions (e.g., different temperatures, pH values, or time points).

    • Inject the standards and samples into the HPLC system.

    • Analyze the resulting chromatograms to determine the concentration of Lincomycin in each sample by comparing the peak area to the standard curve.

    • The percentage of remaining Lincomycin over time can be calculated to determine its stability under the tested conditions.

Visualizations

TroubleshootingWorkflow start Issue with Lincomycin Solution precipitation Precipitation or Cloudiness? start->precipitation activity_loss Loss of Biological Activity? precipitation->activity_loss No warm_sonicate Warm to 37°C and Sonicate precipitation->warm_sonicate Yes inconsistent_results Inconsistent Results? activity_loss->inconsistent_results No check_storage Verify Storage Conditions (Temp, Duration) activity_loss->check_storage Yes reverify_prep Re-verify Solution Preparation and Calculations inconsistent_results->reverify_prep Yes check_conc Check Concentration vs. Solubility warm_sonicate->check_conc aliquot Aliquot to Avoid Freeze-Thaw check_conc->aliquot check_ph Check pH of Medium (Optimal ~4) check_storage->check_ph fresh_solution Prepare Fresh Solution check_ph->fresh_solution run_hplc Consider HPLC Analysis for Potency reverify_prep->run_hplc run_hplc->fresh_solution

Caption: Troubleshooting workflow for common issues with Lincomycin solutions.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Powder dissolve Dissolve in Solvent (Water/DMSO) weigh->dissolve filter Filter Sterilize (if aqueous) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot short_term -20°C (<= 1 month) aliquot->short_term Short-term long_term -80°C (<= 6 months) aliquot->long_term Long-term thaw Thaw One Aliquot short_term->thaw long_term->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing and storing Lincomycin hydrochloride solutions.

References

Validation & Comparative

A Comparative Analysis of Lincomycin and Erythromycin Activity Against Streptococcus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of lincomycin and erythromycin against clinically relevant Streptococcus species. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in their understanding of these two important antibiotics.

Introduction

Lincomycin, a lincosamide, and erythromycin, a macrolide, are both inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit. Despite their distinct chemical structures, they share overlapping binding sites and, consequently, some mechanisms of resistance. This guide delves into their comparative efficacy, mechanisms of action, and the experimental protocols used to determine their activity against key streptococcal pathogens.

Mechanism of Action and Resistance

Both lincomycin and erythromycin inhibit bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit. This binding action obstructs the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

The most clinically significant mechanism of resistance to both macrolides and lincosamides in Streptococcus is target site modification. This is primarily mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferases. These enzymes dimethylate an adenine residue (A2058) in the 23S rRNA. This methylation reduces the binding affinity of both macrolides and lincosamides, resulting in the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype. This resistance can be either constitutive (always expressed) or inducible (expressed in the presence of an inducing agent, typically a macrolide like erythromycin).[1][2]

Another mechanism of resistance, primarily affecting erythromycin, is the active efflux of the drug out of the bacterial cell, mediated by mef (macrolide efflux) genes. This mechanism confers resistance to macrolides but not to lincosamides, resulting in the 'M' phenotype.[1]

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for lincomycin and erythromycin against various Streptococcus species. MIC values are a quantitative measure of the in vitro activity of an antibiotic, representing the lowest concentration that inhibits the visible growth of a microorganism.

Data Presentation

Table 1: Comparative MIC Values (µg/mL) for Streptococcus pyogenes (Group A Streptococcus)

AntibioticMIC50MIC90MIC Range (Susceptible Strains)MIC Range (Resistant Strains)Reference(s)
Lincomycin 0.12--200[3][4]
Erythromycin --<0.250.78 to >256[4][5][6]

Table 2: Comparative MIC Values (µg/mL) for Streptococcus pneumoniae

AntibioticMIC50MIC90MIC Range (Susceptible Strains)MIC Range (Resistant Strains)Reference(s)
Lincomycin ----
Erythromycin 0.060.060.125 - 0.251 to >256[1][7][8]

Table 3: Comparative MIC Values (µg/mL) for Streptococcus agalactiae (Group B Streptococcus)

AntibioticMIC50MIC90MIC Range (Susceptible Strains)MIC Range (Resistant Strains)Reference(s)
Lincomycin 0.12---[3]
Erythromycin 128>128<0.52 to >128[2][9][10]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate where data was not available in the cited sources.

Experimental Protocols

The determination of MIC values is performed using standardized methods, primarily broth microdilution and agar dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI Guidelines)
  • Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with 2.5% to 5% lysed horse blood for testing Streptococcus species.

  • Antibiotic Preparation: Stock solutions of lincomycin and erythromycin are prepared and serially diluted in the supplemented CAMHB in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) culture on a non-selective agar plate (e.g., blood agar) into a sterile broth or saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. A control well without any antibiotic should show distinct turbidity.

Agar Dilution Method (Based on EUCAST Guidelines)
  • Media Preparation: Mueller-Hinton agar is supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F agar). The agar is melted and cooled to 45-50°C.

  • Antibiotic Incorporation: Appropriate volumes of the antibiotic stock solutions are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes.

  • Inoculum Preparation: The inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: A multipoint inoculator is used to spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates, including a control plate with no antibiotic.

  • Incubation: Plates are incubated at 35°C in a 5% CO2 atmosphere for 18-24 hours.

  • Endpoint Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Visualization of Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of lincomycin and erythromycin at the bacterial ribosome and the common erm-mediated resistance mechanism.

Antibiotic_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism Peptide_Exit_Tunnel Peptide Exit Tunnel 23S_rRNA 23S rRNA (A2058) Methylated_23S_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_23S_rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition Leads to Erythromycin Erythromycin Erythromycin->23S_rRNA Binds to Reduced_Binding Reduced Antibiotic Binding & Resistance Erythromycin->Reduced_Binding Lincomycin Lincomycin Lincomycin->23S_rRNA Binds to Lincomycin->Reduced_Binding erm_gene erm gene Methyltransferase Methyltransferase (Erm protein) erm_gene->Methyltransferase Encodes Methyltransferase->23S_rRNA Methylates A2058 Methylated_23S_rRNA->Reduced_Binding Prevents binding of

Caption: Mechanism of action of lincomycin and erythromycin and erm-mediated resistance.

Conclusion

Both lincomycin and erythromycin are effective against susceptible strains of Streptococcus. However, the prevalence of resistance, particularly the MLSB phenotype, can significantly limit their clinical utility. Erythromycin resistance is more frequently encountered and can be mediated by both target site modification and efflux pumps. Lincomycin activity is primarily affected by the MLSB phenotype. The choice between these antibiotics for research or therapeutic development should be guided by up-to-date local antimicrobial susceptibility data and an understanding of the prevalent resistance mechanisms. The standardized protocols outlined in this guide provide a framework for the accurate in vitro assessment of their activity.

References

Unraveling the Cross-Resistance Between Lincomycin and Macrolide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the shared mechanisms of resistance to lincomycin and macrolide antibiotics reveals a critical interplay at the ribosomal level, primarily orchestrated by target site modification. This guide provides a comprehensive comparison of their cross-resistance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The phenomenon of cross-resistance between the chemically distinct lincosamide (e.g., lincomycin and clindamycin) and macrolide (e.g., erythromycin, azithromycin, clarithromycin) antibiotic classes is a significant challenge in clinical practice and drug development. This shared resistance is most commonly attributed to the MLSb phenotype, a mechanism involving the modification of the ribosomal target, which prevents the binding of both antibiotic classes.[1][2][3]

The Molecular Basis of Cross-Resistance: The MLSb Phenotype

The primary mechanism underpinning cross-resistance between macrolides, lincosamides, and streptogramin B antibiotics is the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit.[1][2] This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases, which are encoded by various erm genes, including erm(A), erm(B), and erm(C).[1][4]

The Erm methylases add one or two methyl groups to a specific adenine residue (A2058 in E. coli) within the peptidyl transferase center of the 23S rRNA.[1] This methylation alters the conformational structure of the ribosome, reducing the binding affinity of both macrolide and lincosamide antibiotics to their overlapping binding sites.[1][5] This results in the MLSb resistance phenotype, which can be expressed either constitutively (cMLSb) or inducibly (iMLSb).[1][6] In inducible resistance, the presence of a macrolide inducer, such as erythromycin, triggers the expression of the erm gene, leading to resistance to both macrolides and lincosamides.[1][6]

Other mechanisms of resistance, such as active efflux pumps encoded by genes like msr(A) and mef(A), can confer resistance to macrolides but generally do not result in cross-resistance to lincosamides.[1][3]

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's effectiveness. In strains exhibiting the MLSb phenotype, a significant increase in the MICs for both lincomycin and various macrolides is observed. The following table summarizes representative MIC data for Staphylococcus aureus and Streptococcus species, demonstrating the impact of different resistance mechanisms on antibiotic susceptibility.

OrganismResistance Phenotype/GenotypeLincomycin MIC (µg/mL)Clindamycin MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)
Staphylococcus aureusSusceptible0.50.03≤ 0.5≤ 2≤ 1
Staphylococcus aureusiMLSb (ermA)>128≥4 (induced)>128>8>8
Staphylococcus aureuscMLSb (ermC)>128>4>128>8>8
Streptococcus pyogenesSusceptible≤2≤0.25≤0.25≤0.5≤0.25
Streptococcus pyogenescMLSb (ermB)>64>2>64>2>64
Streptococcus pneumoniaeM phenotype (mefA)≤1≤0.254 - 324 - 324 - 32

Note: MIC values are approximate and can vary between studies and specific isolates. The data presented is a synthesis from multiple sources to illustrate the general trends in cross-resistance.[3][7][8]

Experimental Protocols

Accurate determination of cross-resistance is crucial for both clinical diagnostics and research. The following are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative susceptibility testing.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antibiotic in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Protocol:

  • Prepare Antibiotic Stock Solutions: Aseptically prepare stock solutions of lincomycin and macrolide antibiotics at a high concentration in a suitable solvent.

  • Prepare Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of each antibiotic across the rows of the plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Disk Diffusion Test (D-test) for Inducible Clindamycin Resistance

This qualitative test is essential for detecting the iMLSb phenotype.

Principle: An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. If the organism possesses an inducible erm gene, the erythromycin will induce resistance to clindamycin, resulting in a flattening of the clindamycin inhibition zone.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the disks should be 15-20 mm.

  • Incubation: Incubate the plate at 35-37°C for 16-18 hours.

  • Interpretation: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive D-test and inducible clindamycin resistance.

PCR for Detection of erm Genes

Molecular methods provide definitive identification of the genetic determinants of resistance.

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific erm gene sequences (ermA, ermB, ermC) from bacterial DNA.

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target erm gene(s).

  • PCR Amplification:

    • Initial denaturation: 94°C for 2-5 minutes.

    • 30-35 cycles of:

      • Denaturation: 94°C for 30-60 seconds.

      • Annealing: 50-60°C for 30-60 seconds (temperature is primer-dependent).

      • Extension: 72°C for 1-2 minutes.

    • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target erm gene.

Visualizing the Mechanism of Cross-Resistance

The following diagrams illustrate the mechanism of action of lincomycin and macrolides and the development of cross-resistance.

experimental_workflow cluster_mic MIC Determination cluster_dtest D-Test cluster_pcr PCR for erm Genes mic_prep Prepare Bacterial Inoculum (0.5 McFarland) mic_inoculate Inoculate Microtiter Plate mic_prep->mic_inoculate mic_dilute Serial Dilution of Antibiotics mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 37°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read dtest_prep Prepare Bacterial Inoculum (0.5 McFarland) dtest_streak Streak on Mueller-Hinton Agar dtest_prep->dtest_streak dtest_disk Place Erythromycin & Clindamycin Disks dtest_streak->dtest_disk dtest_incubate Incubate 16-18h at 37°C dtest_disk->dtest_incubate dtest_read Observe for 'D' Zone dtest_incubate->dtest_read pcr_dna Extract Bacterial DNA pcr_setup Set up PCR Reaction pcr_dna->pcr_setup pcr_amp Amplify DNA pcr_setup->pcr_amp pcr_gel Agarose Gel Electrophoresis pcr_amp->pcr_gel

Caption: Experimental workflows for determining antibiotic susceptibility and resistance mechanisms.

mlsb_resistance cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (MLSb Phenotype) ribosome_s 50S Ribosomal Subunit (unmethylated 23S rRNA) protein_synthesis Protein Synthesis ribosome_s->protein_synthesis macrolide Macrolide macrolide->ribosome_s binds lincomycin Lincomycin lincomycin->ribosome_s binds inhibition_s Inhibition of Protein Synthesis protein_synthesis->inhibition_s erm_gene erm Gene erm_methylase Erm Methylase erm_gene->erm_methylase expresses ribosome_r 50S Ribosomal Subunit (methylated 23S rRNA) erm_methylase->ribosome_r methylates protein_synthesis_r Continued Protein Synthesis ribosome_r->protein_synthesis_r macrolide_r Macrolide macrolide_r->ribosome_r binding blocked lincomycin_r Lincomycin lincomycin_r->ribosome_r binding blocked

Caption: Mechanism of MLSb cross-resistance to macrolides and lincomycin.

References

Lincomycin Hydrochloride Monohydrate Demonstrates Efficacy Against Erythromycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in-vitro data indicates that lincomycin hydrochloride monohydrate remains a viable therapeutic option against Gram-positive bacteria that have developed resistance to erythromycin. Studies focusing on clinically significant pathogens such as Staphylococcus aureus and Streptococcus pyogenes highlight the potential of lincomycin to inhibit the growth of strains that are non-susceptible to erythromycin, a commonly used macrolide antibiotic. This performance is crucial for healthcare professionals facing the challenge of antimicrobial resistance.

The primary mechanism of resistance to erythromycin in many bacteria is the modification of the ribosomal target site, a mechanism known as macrolide-lincosamide-streptogramin B (MLSB) resistance. This can be either constitutive or inducible.[1] While cross-resistance between macrolides and lincosamides can occur, data suggests that lincomycin can retain activity against certain erythromycin-resistant phenotypes.

Comparative In-Vitro Performance

The in-vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from multiple studies have been compiled to compare the MICs of lincomycin and erythromycin against erythromycin-resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.

Table 1: Comparative MIC Data for Staphylococcus aureus (MRSA)
AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Erythromycin397>4>4
Lincomycin3971.0>32

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data synthesized from a study on MRSA isolates from 12 hospitals.[2]

The data in Table 1 clearly shows that for a significant portion of the erythromycin-resistant MRSA isolates, lincomycin has a considerably lower MIC50 value, suggesting its potential effectiveness where erythromycin would fail.

Table 2: Comparative MIC Data for Erythromycin-Resistant Streptococcus pyogenes
AntibioticResistance PhenotypeNumber of IsolatesMIC Range (µg/mL)
ErythromycinMLSBNot Specified≥1
LincomycinMLSBNot SpecifiedVariable, can be high
ErythromycinM phenotypeNot Specified≥1
LincomycinM phenotypeNot SpecifiedGenerally low

Data synthesized from literature on Streptococcus pyogenes resistance mechanisms.[3][4]

For Streptococcus pyogenes, the effectiveness of lincomycin is highly dependent on the specific mechanism of erythromycin resistance. Strains exhibiting the M phenotype, which is due to an efflux pump, are typically resistant to erythromycin but remain susceptible to lincomycin.[3] In contrast, strains with the MLSB phenotype often show cross-resistance to lincomycin.[3]

Experimental Protocols

The data presented is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two key experimental methods used to determine the MIC values.

Broth Microdilution Method

This method is used to determine the MIC of an antibiotic in a liquid medium.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and erythromycin are prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Preparation of Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with standard concentrations of lincomycin and erythromycin are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic based on standardized interpretive charts.

Visualizing Experimental Workflow and Resistance Mechanisms

To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and a key resistance pathway.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic Broth Microdilution cluster_disk Disk Diffusion start Bacterial Colony suspend Suspend in Saline start->suspend adjust Adjust to 0.5 McFarland suspend->adjust inoculate_mic Inoculate Wells adjust->inoculate_mic Broth Microdilution streak Streak on Agar Plate adjust->streak Kirby-Bauer dilute_mic Serial Dilution of Antibiotics dilute_mic->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic apply_disk Apply Antibiotic Disks streak->apply_disk incubate_disk Incubate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Antimicrobial Susceptibility Testing Workflow

MLSb_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) ribosome 23S rRNA protein_synthesis Protein Synthesis ribosome->protein_synthesis Facilitates blockage Blockage of Binding ribosome->blockage Prevents Binding erythromycin Erythromycin erythromycin->ribosome Binds to inhibition Inhibition erythromycin->inhibition lincomycin Lincomycin lincomycin->ribosome Binds to lincomycin->inhibition erm_gene erm Gene methylase Methylase Enzyme erm_gene->methylase Encodes methylase->ribosome Methylates 23S rRNA inhibition->protein_synthesis blockage->erythromycin blockage->lincomycin methylation Methylation

Mechanism of MLSb Resistance

Conclusion

The available data underscores the importance of considering this compound as a therapeutic alternative for infections caused by erythromycin-resistant Gram-positive bacteria. While cross-resistance can occur, particularly in strains with constitutive MLSB resistance, lincomycin often retains its efficacy against strains with other resistance mechanisms, such as efflux pumps. Continuous surveillance of local resistance patterns and detailed susceptibility testing are paramount in guiding appropriate antibiotic selection and ensuring optimal patient outcomes.

References

Unveiling Synergistic Partnerships: A Comparative Guide to Lincomycin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides a comprehensive comparison of the synergistic effects of Lincomycin, a lincosamide antibiotic, with other antimicrobial agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the potential of Lincomycin-based combination therapies.

Introduction to Antibiotic Synergy

Lincomycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] When combined with other antibiotics, it can exhibit synergistic, additive, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is of particular interest as it can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development. The primary methods for assessing these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill curve assay. A FICI value of ≤ 0.5 is generally indicative of synergy.

Comparative Analysis of Lincomycin Combinations

This section details the observed synergistic and antagonistic effects of Lincomycin when combined with various classes of antibiotics, supported by in vitro experimental data.

Lincomycin and Aminoglycosides

The combination of Lincomycin with aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit, has been a subject of interest.

Table 1: Synergistic Effects of Lincomycin with Aminoglycosides

CombinationTarget OrganismExperimental MethodKey FindingsFICI Value
Lincomycin + SpectinomycinMycoplasma spp.Broth microdilutionEnhanced mycoplasmacidal actionNot explicitly stated, but synergy suggested by reduced MICs
Lincomycin + NeomycinAnaerobic bacteria (Bacteroides fragilis, Eubacterium lentum, Peptostreptococcus sp.) from bovine mastitisIn vivo (experimental infection)Clinically effective in treating mastitisNot applicable
Lincomycin + KanamycinStaphylococcus aureusCheckerboard assayAntagonistic effect> 2[2]

The combination of Lincomycin and Spectinomycin is a well-documented synergistic pairing, particularly in veterinary medicine.[3][4] The dual targeting of different ribosomal subunits leads to a more potent inhibition of bacterial protein synthesis.[1] In contrast, an antagonistic effect was observed when Lincomycin was combined with kanamycin against Staphylococcus aureus.[2]

Lincomycin and Other Protein Synthesis Inhibitors

The interaction of Lincomycin with other antibiotics that target the 50S ribosomal subunit or other aspects of protein synthesis can be complex.

Table 2: Synergistic and Antagonistic Effects of Lincomycin with Other Protein Synthesis Inhibitors

CombinationTarget OrganismExperimental MethodKey FindingsFICI Value
Lincomycin + Acetylisovaleryltylosin tartrateStaphylococcus aureusCheckerboard assayAntagonistic effect> 2[2]
Lincomycin + FlorfenicolStaphylococcus aureusCheckerboard assayAntagonistic effect> 2[2]

Antagonism is a potential outcome when combining antibiotics with similar mechanisms of action, as they may compete for the same binding site. This was observed in combinations of Lincomycin with acetylisovaleryltylosin tartrate and florfenicol against S. aureus.[2]

Lincomycin and Cell Wall Synthesis Inhibitors (Beta-Lactams)

Combining inhibitors of protein synthesis with inhibitors of cell wall synthesis is a common strategy for achieving synergy.

Table 3: Synergistic and Antagonistic Effects of Lincomycin with Beta-Lactams

CombinationTarget OrganismExperimental MethodKey FindingsFICI Value
Lincomycin + AmoxicillinStaphylococcus aureusCheckerboard assayAntagonistic effect> 2[2]

While synergy is often expected, the combination of Lincomycin and amoxicillin demonstrated an antagonistic effect against Staphylococcus aureus in one study.[2] The reasons for this antagonism require further investigation but may involve complex interactions at the cellular level.

Lincomycin and Other Antibiotic Classes

The synergistic potential of Lincomycin extends to other classes of antibiotics, including polymyxins and sulfonamides.

Table 4: Synergistic and Antagonistic Effects of Lincomycin with Other Antibiotic Classes

CombinationTarget OrganismExperimental MethodKey FindingsFICI Value
Lincomycin + Colistin sulfateStaphylococcus aureusCheckerboard assaySynergistic and additive effects≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive)[2]
Lincomycin + SulfamethazineStaphylococcus aureusCheckerboard assaySynergistic and additive effects≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive)[2]
Lincomycin + RifampinStaphylococcus aureusCheckerboard assayAntagonistic effect> 2[2]
Lincomycin + Ciprofloxacin + TylosinCylindrotheca closterium (marine diatom)Microtiter plate dilutionSynergistic toxic effectNot applicable[5][6]

A notable synergistic effect was observed with the combination of Lincomycin and colistin sulfate against S. aureus.[2] Colistin, a polymyxin, disrupts the bacterial cell membrane, which may facilitate the entry of Lincomycin to its ribosomal target. Similarly, synergy was seen with sulfamethazine.[2] Conversely, antagonism was reported with rifampin.[2]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[7]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.[8]

  • Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is divided into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., MIC), and the combination of antibiotics at the same concentrations.

  • Sampling over Time: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Synergistic Mechanisms and Workflows

Mechanism of Action: Lincomycin and Spectinomycin Synergy

The synergistic effect of Lincomycin and Spectinomycin is attributed to their distinct but complementary actions on the bacterial ribosome, leading to a more profound inhibition of protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 30S 30S Lincomycin Lincomycin Lincomycin->50S Binds to Spectinomycin Spectinomycin Spectinomycin->30S Binds to Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Dual inhibition of the bacterial ribosome by Lincomycin and Spectinomycin.

Experimental Workflow: Checkerboard Assay

The checkerboard assay is a systematic method for evaluating the interaction between two antimicrobial agents.

G Start Start Prepare_Antibiotic_Dilutions Prepare_Antibiotic_Dilutions Start->Prepare_Antibiotic_Dilutions Setup_96_Well_Plate Setup_96_Well_Plate Prepare_Antibiotic_Dilutions->Setup_96_Well_Plate Inoculate_Bacteria Inoculate_Bacteria Setup_96_Well_Plate->Inoculate_Bacteria Incubate Incubate Inoculate_Bacteria->Incubate Read_MICs Read_MICs Incubate->Read_MICs Calculate_FICI Calculate_FICI Read_MICs->Calculate_FICI Determine_Interaction Determine_Interaction Calculate_FICI->Determine_Interaction End End Determine_Interaction->End

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Conclusion

The exploration of Lincomycin in combination with other antibiotics reveals a complex landscape of interactions. While synergistic relationships, such as with Spectinomycin and certain other agents, hold promise for combating bacterial infections, the potential for antagonism necessitates careful in vitro evaluation. The data presented in this guide underscore the importance of empirical testing to identify effective antibiotic combinations for specific pathogens. Further research into the molecular mechanisms of synergy and antagonism will be crucial for the rational design of future combination therapies.

References

A Comparative Guide to the Validation of Lincomycin Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Lincomycin purity against other analytical alternatives. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC): A High-Precision Method

HPLC is a powerful analytical technique widely used for the qualitative and quantitative analysis of pharmaceutical compounds, including the antibiotic Lincomycin.[1] Its high precision and sensitivity make it a preferred method for purity assessment and quality control in the pharmaceutical industry.[1] A typical HPLC method for Lincomycin analysis involves a reversed-phase column, a mobile phase consisting of a buffer and an organic solvent, and UV detection.[2][3][4]

Experimental Protocol: HPLC Analysis of Lincomycin

A precise, simple, and sensitive HPLC method has been developed and validated for the estimation of Lincomycin hydrochloride in drug substances and sterile powder for oral solution.[2][5]

Instrumentation:

  • Shimadzu Prominence-i LC 2030 C apparatus equipped with a degassing unit, quaternary pump, UV-Vis (Diode array) detector, and auto-sampler.[2]

  • Agilent ZORBAX SB-C18 column (3.5µm, 4.6 mm × 75 mm).[2]

Chromatographic Conditions:

  • Mobile Phase: A 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile.[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: UV detection at 210 nm.[2]

  • Temperature: Ambient.[2]

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Dissolve an amount equivalent to 10 mg of Lincomycin in 10 mL of deionized water.[2]

  • Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with deionized water.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the intermediate solution to achieve concentrations ranging from 5 to 100 µg/mL.[2]

  • Sample Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the drug powder in a 10 mL volumetric flask with deionized water.[2]

  • Intermediate Sample Solution (100 µg/mL): Dilute 1 mL of the sample stock solution to 10 mL with deionized water.[2]

Comparative Analysis of Analytical Methods

While HPLC stands out for its precision and reliability, other methods are available for Lincomycin analysis. This section compares HPLC with alternative techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Microbiological Assay Liquid Chromatography-Mass Spectrometry (LC-MS) Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Measures the inhibitory effect of the antibiotic on microbial growth.[6]Combines the separation power of LC with the mass analysis capability of MS.Measures the absorption of light by the analyte at a specific wavelength.
Specificity High, can separate Lincomycin from its impurities and degradation products.[3][4]Non-specific, as other substances can interfere with microbial growth.[7]Very high, provides structural information for impurity identification.Low, susceptible to interference from other UV-absorbing compounds.[7]
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL range.[2][3]Can be sensitive, but variability is a concern.[8]Extremely high, often used for trace analysis.Lower sensitivity compared to HPLC and LC-MS.[7]
Quantification Excellent, provides accurate and precise quantitative data.[2][5]Provides a measure of potency, which may not directly correlate with purity.[6][9]Excellent for both quantification and identification.Can be used for quantification, but with lower accuracy than HPLC.
Speed Relatively fast, with typical run times of around 15 minutes.[4]Slow, requires incubation periods for microbial growth.[7]Similar speed to HPLC.Fast.
Cost Moderate to high initial instrument cost, moderate running costs.Low instrument cost, but can be labor-intensive.High instrument and maintenance costs.Low instrument cost.

HPLC Method Validation Data

The following tables summarize the quantitative data from a validated HPLC method for Lincomycin analysis, demonstrating its performance characteristics.[2]

Linearity
Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
5.0 - 100y = 33.605x + 5.65290.9999
Accuracy (Recovery)
Concentration LevelMean Recovery (%)
50%98.33 - 99.83
100%98.33 - 99.83
120%98.33 - 99.83
Precision (Relative Standard Deviation - RSD)
Precision TypeRSD (%)
Intra-day< 2%
Inter-day< 2%
Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD)1.41
Limit of Quantification (LOQ)4.29

Experimental Workflow for Lincomycin Purity Validation

The following diagram illustrates the logical workflow of a typical HPLC-based validation for Lincomycin purity.

Lincomycin_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Validation & Reporting A Weigh Lincomycin Reference Standard B Prepare Standard Stock Solution A->B C Prepare Working Standard Solutions B->C G System Equilibration C->G D Weigh Lincomycin Sample E Prepare Sample Stock Solution D->E F Prepare Sample Working Solution E->F F->G H Inject Standard Solutions G->H I Inject Sample Solutions H->I J Chromatogram Acquisition H->J I->J I->J K Peak Integration & Identification J->K L Generate Calibration Curve K->L M Calculate Purity & Impurities K->M K->M L->M N Assess Method Validation Parameters (Accuracy, Precision, Linearity) M->N O Generate Final Report N->O N->O

Caption: Workflow for Lincomycin Purity Validation by HPLC.

Conclusion

High-Performance Liquid Chromatography provides a robust, precise, and accurate method for the validation of Lincomycin purity. While other methods like microbiological assays and LC-MS have their specific applications, HPLC offers a well-balanced combination of specificity, sensitivity, and efficiency for routine quality control in a pharmaceutical setting. The detailed experimental protocol and extensive validation data presented in this guide underscore the suitability of HPLC for ensuring the purity and quality of Lincomycin products.

References

Safety Operating Guide

Proper Disposal of Lincomycin Hydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of Lincomycin hydrochloride monohydrate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.

Understanding the Hazard Profile

This compound is a lincosamide antibiotic. While some safety data sheets (SDS) classify it as a non-hazardous substance under certain regulations, others identify it as a skin and eye irritant and potentially harmful if swallowed.[1][2] Due to these potential hazards and the broader environmental risks associated with pharmaceutical waste, it is imperative to manage its disposal with care. The term "non-hazardous" in the context of pharmaceutical waste often means it is not regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste, but still requires disposal via controlled methods to prevent environmental harm.[3][4]

Quantitative Data from Safety Data Sheets

For quick reference, the following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueReference
Oral LD50 (Rat) > 4,000 mg/kg[5][6]
Molecular Formula C18H37ClN2O7S[1]
Molecular Weight 461.01 g/mol [1]

Disposal Procedure Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal A Unused or Expired This compound C Segregate as Non-Hazardous Pharmaceutical Waste A->C B Contaminated Materials (e.g., gloves, weigh boats, wipers) B->C D Place in a designated, sealed, and leak-proof container C->D E Label container with: 'Non-Hazardous Pharmaceutical Waste for Incineration' 'this compound' Date of accumulation start D->E F Store in a secure, designated waste accumulation area E->F G Arrange for pickup and disposal by a licensed pharmaceutical waste contractor F->G H Incineration at a permitted facility G->H

Caption: Disposal Workflow for this compound

Detailed Experimental Protocol: Handling and Disposal of a this compound Stock Solution

This protocol details the preparation of a stock solution and the subsequent disposal of the unused solution and contaminated materials.

Objective: To prepare a 10 mg/mL stock solution of this compound and properly dispose of all generated waste.

Materials:

  • This compound powder

  • Sterile distilled water

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and nitrile gloves

  • Analytical balance and weigh boat

  • Spatula

  • Sterile conical tube (e.g., 50 mL)

  • Pipettes and sterile tips

  • Designated non-hazardous pharmaceutical waste container (clearly labeled)

  • Sharps container (if applicable)

Procedure:

  • Preparation:

    • Don all required PPE.

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh the desired amount of this compound powder.

    • Transfer the powder to the sterile conical tube.

    • Add the calculated volume of sterile distilled water to achieve a final concentration of 10 mg/mL.

    • Cap the tube securely and vortex or invert until the powder is completely dissolved.

  • Waste Segregation and Immediate Disposal:

    • Place the used weigh boat, spatula (if disposable), and any contaminated wipes directly into the designated non-hazardous pharmaceutical waste container.

    • Dispose of used pipette tips in the appropriate waste container. If they are considered sharps, dispose of them in a designated sharps container.

  • Disposal of Unused Stock Solution:

    • Do not pour the solution down the drain.[7][8]

    • Place the capped conical tube containing the unused solution into the designated non-hazardous pharmaceutical waste container.

  • Final Disposal Steps:

    • Ensure the lid of the non-hazardous pharmaceutical waste container is securely fastened.

    • Store the container in a designated and secure waste accumulation area, away from general laboratory traffic.

    • Follow your institution's procedures for arranging the pickup and disposal of the waste by a licensed environmental waste management contractor.

    • Ensure that a manifest or certificate of destruction is obtained for all disposed pharmaceutical waste, maintaining a clear paper trail.[3]

Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable laboratory disinfectant or cleaning agent.

  • Dispose of contaminated cleaning materials in the non-hazardous pharmaceutical waste container.

  • Remove and dispose of gloves in the same container, and wash hands thoroughly with soap and water.[1]

By following these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.

References

Personal protective equipment for handling Lincomycin hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lincomycin Hydrochloride Monohydrate

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Immediate Safety Recommendations: Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, and inhalation.[1][2] While some safety data sheets (SDS) may classify the substance as non-hazardous under specific regulations, others identify it as a potential skin, eye, and respiratory irritant.[2][3][4] Therefore, a conservative approach to PPE is recommended.

The following table summarizes the required PPE based on established safety standards.

Protection Area Required Equipment Standards & Specifications Rationale
Eye/Face Safety glasses with side-shields or tightly fitting safety goggles.[2][5]Must conform to EN166 (EU) or be NIOSH-approved (US).[1][5]Protects against splashes and airborne powder, which can cause serious eye irritation.[2]
Hand Chemical-resistant, powder-free gloves.[6]Nitrile or neoprene gloves are preferred.[6][7] Must comply with EN 374.[1]Prevents skin contact, as the compound can cause skin irritation.[2] Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Disposable gown or a dedicated lab coat.[6][8]Gown should be long-sleeved with tight-fitting cuffs and close at the back.[9] Impervious clothing is recommended.[1][2]Protects skin and personal clothing from contamination. Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Required when dusts are generated or if ventilation is inadequate.[1]Use a full-face particle respirator (N100/P3) or a P2 filter respirator.[5]Prevents inhalation of the powder, which may cause respiratory tract irritation.[2]

Operational Plan: Handling and Disposal Procedures

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Preparation and Safe Handling Protocol

This protocol outlines the steps from initial preparation to the completion of laboratory work.

Step 1: Engineering Controls Verification

  • Ensure work is conducted in a well-ventilated area.[1]

  • Whenever possible, use a chemical fume hood or an enclosure with appropriate exhaust ventilation, especially when handling the powder form, to minimize dust formation.[2][3]

  • Verify that a safety shower and an eye wash station are accessible and operational.[2][10]

Step 2: Donning Personal Protective Equipment (PPE)

  • Gown/Lab Coat: Put on a clean, long-sleeved gown or lab coat.[7]

  • Respiratory Protection: If required based on your risk assessment (e.g., weighing powder), don your respirator.[5]

  • Eye/Face Protection: Put on your safety goggles or glasses.[5]

  • Gloves: Inspect gloves for any defects before wearing. Don gloves, ensuring the cuffs are pulled over the sleeves of your gown.[1][5]

Step 3: Handling the Compound

  • Avoid actions that create dust, such as scraping or vigorous shaking.[1][3]

  • When weighing, use techniques that minimize aerosolization.

  • Avoid all direct contact with the skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the handling area.[2]

Step 4: Post-Handling Decontamination and PPE Doffing

  • Thoroughly clean the work area after handling is complete.

  • Remove PPE in the following order to prevent re-contamination:

    • Gloves: Remove gloves using a proper technique that avoids touching the outer surface.[5]

    • Gown/Lab Coat: Remove by rolling it inside-out.

    • Eye/Face Protection: Remove from the back.

    • Respirator: Remove last.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][5]

Disposal Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Chemical Waste: All surplus this compound and materials heavily contaminated with it should be treated as chemical waste.[3] Do not mix with other waste streams.

  • Contaminated PPE: Used gloves, disposable gowns, and other contaminated items should be collected in a designated, sealed container.[5]

Step 2: Containerization and Labeling

  • Keep chemical waste in suitable, closed, and clearly labeled containers for disposal.[1][8]

  • Label the container with the chemical name and associated hazards.

Step 3: Final Disposal

  • Dispose of all waste (chemical and contaminated PPE) through a licensed disposal company or your institution's environmental health and safety office.[3]

  • Ensure disposal methods are in accordance with all applicable local, national, and regional regulations.[1]

  • Do not allow the product to enter drains or waterways.[1][5]

Process Workflow Visualization

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

Caption: Workflow for safe handling and disposal of Lincomycin.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin hydrochloride monohydrate
Reactant of Route 2
Lincomycin hydrochloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.